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  • Product: 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate
  • CAS: 139253-83-1

Core Science & Biosynthesis

Foundational

physicochemical properties of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate Preamble: A Predictive and Methodological Guide Section 1: Molecular Structure and Predicted Physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

Preamble: A Predictive and Methodological Guide

Section 1: Molecular Structure and Predicted Physicochemical Properties

A thorough understanding of a molecule's properties begins with a detailed analysis of its structure. The title compound is a substituted heterocycle possessing several key functional groups that dictate its chemical behavior.

Structural Deconstruction

The molecule can be deconstructed into three primary components:

  • 1,3-Oxathiolane Ring: A five-membered saturated heterocycle containing both an oxygen and a sulfur atom. This ring is not planar and exists in puckered conformations, such as the envelope or twist forms.[1] The presence of two different heteroatoms influences bond angles, ring strain, and the electronic environment of the ring protons.[2]

  • Benzoyloxymethyl Group at C2: An ester linkage connecting a benzyl group to the core heterocycle via a methylene bridge. This group is a significant contributor to the molecule's polarity, a key site for spectroscopic identification (C=O stretch in IR), and a potential point for metabolic hydrolysis.

  • Methoxy Group at C5: An ether functional group attached at the 5-position of the oxathiolane ring. This group adds to the molecule's polarity and hydrogen bond accepting capability, influencing its solubility.

The interplay of these groups determines the overall physicochemical profile of the molecule.

Caption: Molecular structure of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties based on the molecular structure. These values serve as initial benchmarks for experimental verification.

PropertyPredicted Value / DescriptionRationale / Method
Molecular Formula C₁₂H₁₄O₄SDerived from structural analysis.
Molecular Weight 270.30 g/mol Calculated from the molecular formula.
Physical State White to off-white solid or viscous oil.High molecular weight and polarity suggest a non-volatile state at STP.
Aqueous Solubility Poor to sparingly soluble.The large hydrophobic benzoate group is expected to dominate, despite polar ether and ester groups.[3]
Organic Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane, DMSO."Like dissolves like" principle; the compound possesses polar and non-polar regions, favoring solubility in a range of common organic solvents.[3]
logP (Octanol/Water) 2.0 - 3.0Estimated using computational algorithms (e.g., clogP) based on fragment contributions. The benzoate group increases lipophilicity, while the oxathiolane and methoxy groups add some polarity.[4]
Stereoisomerism Exists as stereoisomers (cis/trans and enantiomers).Chiral centers are present at C2 and C5 of the oxathiolane ring. The relative orientation of the substituents will significantly impact crystal packing and biological activity.
Causality Behind Properties: Solubility and Lipophilicity

For drug development professionals, solubility and lipophilicity (logP) are critical parameters governing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Solubility: The balance between the polar groups (ester carbonyl, ether oxygen, oxathiolane heteroatoms) and the non-polar groups (aromatic ring, hydrocarbon backbone) is key. While the heteroatoms can act as hydrogen bond acceptors, the lack of donor groups and the large, hydrophobic benzoyl moiety predict low aqueous solubility.[5] Improving aqueous solubility for formulation might require strategies like salt formation (if a basic/acidic handle is introduced) or the use of co-solvents.

  • Lipophilicity (logP): The predicted logP value between 2.0 and 3.0 is within the range often considered favorable for oral drug absorption (as per Lipinski's Rule of Five, which suggests logP < 5).[6] This value indicates a good balance, suggesting the compound can partition from an aqueous environment (like the gut) into lipid membranes for absorption, but is not so lipophilic that it would have poor aqueous solubility or rapid metabolism. Experimental verification of this value is a high-priority task.

Section 2: Predicted Spectroscopic Profile for Structural Elucidation

The following data provides the expected spectroscopic signatures for the confirmation of the molecular structure. This serves as a self-validating system when compared against experimentally acquired data.[7][8]

TechniqueExpected Signature
¹H NMR (400 MHz, CDCl₃)δ 7.9-8.1 ppm (d, 2H): Protons ortho to the carbonyl on the benzoate ring.δ 7.4-7.6 ppm (m, 3H): Protons meta and para on the benzoate ring.δ 5.5-5.8 ppm (m, 1H): Proton at C2 of the oxathiolane ring (methine).δ 5.0-5.3 ppm (m, 1H): Proton at C5 of the oxathiolane ring (methine).δ 4.3-4.6 ppm (m, 2H): Methylene protons (-CH₂-O-C=O).δ 3.4-3.6 ppm (s, 3H): Methoxy group protons (-OCH₃).δ 3.0-3.3 ppm (m, 2H): Protons at C4 of the oxathiolane ring (methylene).
¹³C NMR (100 MHz, CDCl₃)δ ~166 ppm: Ester carbonyl carbon (C=O).δ 128-134 ppm: Aromatic carbons of the benzoate ring.δ ~85-90 ppm: C2 of the oxathiolane ring.δ ~75-80 ppm: C5 of the oxathiolane ring.δ ~65-70 ppm: Methylene carbon (-CH₂-O).δ ~56 ppm: Methoxy carbon (-OCH₃).δ ~35-40 ppm: C4 of the oxathiolane ring.[9]
FT-IR (KBr Pellet)~1720 cm⁻¹ (strong, sharp): C=O stretch of the benzoate ester.~1270 cm⁻¹ & ~1100 cm⁻¹ (strong): C-O stretching of the ester and ether linkages.2850-3000 cm⁻¹ (medium): C-H stretching (aliphatic and aromatic).~600-700 cm⁻¹ (weak): C-S stretch.
Mass Spectrometry (EI)m/z 270: Molecular ion peak [M]⁺.m/z 105: Benzoyl cation [C₆H₅CO]⁺ fragment (a very common and strong peak for benzoates).m/z 165: Fragment corresponding to [M - C₆H₅CO]⁺.

Section 3: Methodological Workflow for Empirical Characterization

This section outlines the logical flow and detailed protocols for the synthesis and characterization of the title compound. This workflow is designed as a self-validating system, where each step confirms the success of the previous one.

Overall Characterization Workflow

The process begins with synthesis and purification, followed by definitive structural confirmation, and concludes with the measurement of key physicochemical properties.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Property Determination synthesis 1. Proposed Synthesis (e.g., Esterification) workup 2. Aqueous Workup & Extraction synthesis->workup purify 3. Flash Column Chromatography workup->purify nmr 4a. NMR Spectroscopy (¹H, ¹³C, COSY) purify->nmr Pure Compound ms 4b. Mass Spectrometry (Confirm MW & Fragmentation) purify->ms Pure Compound ir 4c. FT-IR Spectroscopy (Confirm Functional Groups) purify->ir Pure Compound mp 5a. Melting Point (Purity & Physical State) nmr->mp Confirmed Structure sol 5b. Solubility Assay (Aqueous & Organic) nmr->sol Confirmed Structure logp 5c. LogP Determination (Shake-Flask or HPLC) nmr->logp Confirmed Structure ms->mp Confirmed Structure ms->sol Confirmed Structure ms->logp Confirmed Structure ir->mp Confirmed Structure ir->sol Confirmed Structure ir->logp Confirmed Structure final_report Final Characterization Report logp->final_report

Caption: A logical workflow for the synthesis and characterization of a novel compound.

Proposed Synthesis: Esterification

A plausible and direct route to the target compound is the esterification of a precursor alcohol, 1,3-Oxathiolane-2-methanol, 5-methoxy- , with benzoyl chloride.

  • Precursor Synthesis: The precursor alcohol can be synthesized via established methods for forming 1,3-oxathiolane rings, for instance, by the cyclocondensation of an appropriate aldehyde with a mercapto-alcohol derivative.[10][11]

  • Esterification Protocol: a. Dissolve the precursor alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar). b. Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) or pyridine. c. Cool the solution to 0 °C in an ice bath. d. Add benzoyl chloride (1.1 eq.) dropwise via syringe. e. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. g. Purify the crude material using silica gel flash column chromatography.

Causality: The use of a base is critical to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting materials and inhibit the reaction.[12] Anhydrous conditions are necessary as benzoyl chloride readily hydrolyzes with water.

Experimental Protocol: Solubility Determination

This protocol provides a quantitative measure of solubility in various solvents.

  • Setup: Prepare saturated solutions by adding an excess amount of the purified solid compound to 1.0 mL of each test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, ethyl acetate) in separate vials.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with an appropriate solvent and quantify the concentration of the compound using a calibrated HPLC-UV or LC-MS method.

  • Calculation: Express the solubility in units such as mg/mL or µM.

Trustworthiness: This method ensures a true equilibrium is reached and that only the dissolved portion is measured, providing a reliable value. A control with a known compound should be run in parallel to validate the system.

Experimental Protocol: LogP (Octanol/Water Partition Coefficient) Determination

The shake-flask method is the gold standard for LogP determination.[13]

  • Phase Preparation: Pre-saturate n-octanol with water and, separately, water (or PBS buffer, pH 7.4 for LogD) with n-octanol by stirring them together for 24 hours and then separating the layers. This prevents volume changes during the experiment.[14]

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be octanol).

  • Partitioning: In a glass vial, combine 2.0 mL of the pre-saturated octanol phase and 2.0 mL of the pre-saturated aqueous phase. Add a small aliquot of the compound stock solution.

  • Equilibration: Cap the vial and shake vigorously for 1 hour. Let the vial stand until the two phases have completely separated. Centrifugation can be used to accelerate separation.[6]

  • Quantification: Analyze the concentration of the compound in both the octanol layer (C_oct) and the aqueous layer (C_aq) using a validated HPLC-UV or LC-MS method.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀(C_oct / C_aq) .

Expertise: It is crucial to measure the concentration in both phases. Relying on "disappearance" from one phase can lead to significant errors due to adsorption onto the container walls, especially for lipophilic compounds.

Section 4: Safety and Handling for a Novel Oxathiolane Benzoate

As a novel chemical entity, this compound must be handled with appropriate precautions until a full toxicological profile is established. The following guidelines are based on the properties of its constituent functional groups (benzoate esters, sulfur-containing heterocycles).[15][16]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable first choice).

  • Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While direct experimental data for 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is scarce, a robust physicochemical profile can be predicted through a systematic analysis of its molecular structure. This guide provides a comprehensive set of predicted properties, from molecular weight to spectroscopic signatures, that form a testable hypothesis for any researcher. Furthermore, the detailed, step-by-step experimental workflows for synthesis, purification, structural elucidation, and property determination provide a clear and scientifically sound pathway to empirically validate these predictions. This dual approach of prediction and methodological guidance equips drug development professionals with the necessary tools to confidently characterize this novel compound and unlock its potential.

References

  • Kyriacos, A. et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link][18]

  • Llinàs, A. et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link][5]

  • Krzyżanowski, M. et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link][19]

  • Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. [Link][3]

  • Pihlaja, K. et al. Nuclear magnetic resonance studies on the conformational, effects of alkyl-substituted 1,3-oxathiolanes. Tetrahedron. [Link][20]

  • Wilson, G. E., Jr., Huang, M. G., & Bovey, F. A. (1970). Nuclear Magnetic Resonance Studies on the Conformations of 2-Substituted 1,3-Oxathiolanes. Journal of the American Chemical Society. [Link][2]

  • Yavari, I. et al. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett. [Link][21]

  • ACD/Labs. LogP—Making Sense of the Value. [Link][13]

  • Ahmed, A. et al. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. ACS Omega. [Link][7]

  • Blazingprojects. Synthesis and Characterization of Novel Heterocyclic Compounds with Potential Biological Activity. [Link][8]

  • PubChem. 1,3-Oxathiolane. National Institutes of Health. [Link][15]

  • Wang, C. et al. (2016). Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes. Green Chemistry. [Link][9]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. [Link][22]

  • Wilson, H. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. [Link][23]

  • Sharma, G. et al. (2018). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry. [Link][10]

  • Pasto, D. J., & Klein, F. M. (1967). Analysis of the nuclear magnetic resonance spectra of 2-substituted 1,3-oxathiolanes. Journal of Organic Chemistry. [Link][1]

  • Der Pharma Chemica. (2014). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. [Link][24]

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity. [Link][14]

  • Cheméo. Chemical Properties of 1,3-Oxathiolane (CAS 2094-97-5). [Link]

  • ResearchGate. The synthesis of 1,3‐oxathiolane‐2‐thione derivatives (3) in the presence of CdS NPs. [Link][25]

  • International Science Community Association. (2015, February 20). Synthesis, Characterization and Biological studies of Novel Heterocyclic compounds. [Link][26]

  • Wikipedia. 1,3-Oxathiolane. [Link][27]

  • Techno PharmChem. BENZYL BENZOATE MATERIAL SAFETY DATA SHEET. [Link][28]

  • Kasturi Aromatics. Benzyl Benzoate. [Link][16]

  • Wheeler, D. S. et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Organic Process Research & Development. [Link][29]

  • ResearchGate. (2025, August 5). ChemInform Abstract: Regioselective Synthesis of 1,3-Oxathiolane-2-imine Derivatives. [Link][30]

Sources

Exploratory

An In-depth Technical Guide to 5-Alkoxy-1,3-oxathiolane-2-methanol Benzoates: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-alkoxy-1,3-oxathiolane-2-methanol benzoates, a class of heterocyclic compounds with significant r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-alkoxy-1,3-oxathiolane-2-methanol benzoates, a class of heterocyclic compounds with significant relevance in medicinal chemistry and organic synthesis. Due to the absence of a specific Chemical Abstracts Service (CAS) number for "1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate" in publicly accessible databases, this guide will focus on the general methodologies for the synthesis and analysis of closely related and well-documented 5-alkoxy-1,3-oxathiolane derivatives.

The 1,3-oxathiolane ring is a privileged scaffold in drug discovery, most notably as a key component of several antiretroviral nucleoside analogues.[1] The functionalization of this ring at various positions allows for the fine-tuning of its physicochemical and biological properties. The introduction of an alkoxy group at the 5-position and a benzoyloxymethyl group at the 2-position presents a unique combination of functionalities that can be exploited for the development of novel therapeutic agents and as versatile synthetic intermediates.

Core Synthesis Strategies

The synthesis of 5-alkoxy-1,3-oxathiolane-2-methanol benzoates typically involves a multi-step approach, beginning with the construction of the core 1,3-oxathiolane ring, followed by functionalization at the 2- and 5-positions.

1.1. Formation of the 1,3-Oxathiolane Ring

The most common method for synthesizing the 1,3-oxathiolane ring is the acid-catalyzed cyclocondensation of an aldehyde or ketone with a 1,2-mercaptoalkanol.[1] For the synthesis of the target compounds, a protected glyceraldehyde derivative can be reacted with a thiol source.

A key transformation for creating the substituted oxathiolane framework can be achieved through the reaction of a suitable glyoxylate with a mercaptoacetaldehyde equivalent. For instance, the cyclocondensation of an anhydrous 4-nitrobenzyl glyoxylate with mercaptoacetaldehyde diethyl acetal leads to the formation of a 5-ethoxy-1,3-oxathiolane derivative.[2]

Experimental Protocol: Synthesis of a 5-Ethoxy-1,3-oxathiolane Derivative [2]

  • Reaction Setup: To a solution of anhydrous 4-nitrobenzyl glyoxylate in toluene, add mercaptoacetaldehyde diethyl acetal.

  • Cyclocondensation: Heat the mixture at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

1.2. Functionalization at the 2- and 5-positions

Once the 5-alkoxy-1,3-oxathiolane ring is formed, the next steps involve the introduction of the methanol and benzoate groups at the 2-position. If the starting material at the 2-position is an ester, it can be reduced to the corresponding alcohol.

For example, a 5-ethoxy-1,3-oxathiolane with an ester functionality at the 2-position can be reduced using a mild reducing agent like borane dimethyl sulfide to yield the corresponding 2-(hydroxymethyl)-1,3-oxathiolane.[2] This alcohol can then be esterified with benzoyl chloride in the presence of a base, such as triethylamine, to afford the desired benzoate ester.[2]

Experimental Protocol: Synthesis of a 2-(Benzoyloxymethyl)-5-ethoxy-1,3-oxathiolane [2]

  • Reduction: Dissolve the 2-ester-5-ethoxy-1,3-oxathiolane derivative in an appropriate anhydrous solvent (e.g., THF) and cool to -15°C. Add borane dimethyl sulfide solution dropwise.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure and co-evaporate with methanol to remove borate esters. Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

  • Benzoylation: Dissolve the purified 2-(hydroxymethyl)-5-ethoxy-1,3-oxathiolane in a suitable solvent (e.g., dichloromethane) and add triethylamine. Cool the mixture in an ice bath and add benzoyl chloride dropwise.

  • Purification: After the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product by column chromatography.

Diagram of Synthetic Workflow

G A Glyoxylate Derivative C 5-Alkoxy-1,3-oxathiolane-2-carboxylate A->C Cyclocondensation B Mercaptoacetaldehyde Acetal B->C D 5-Alkoxy-1,3-oxathiolane-2-methanol C->D Reduction E 5-Alkoxy-1,3-oxathiolane-2-methanol Benzoate D->E Benzoylation G A 1,3-Oxathiolane Nucleoside Analogue C Triphosphate Metabolite A->C Phosphorylation B Intracellular Kinases B->C F DNA Chain Termination C->F Incorporation into Viral DNA D Viral Reverse Transcriptase D->F E Viral RNA Template E->F

Caption: Mechanism of action of 1,3-oxathiolane nucleoside analogues.

Analytical Methodologies

The analysis of 5-alkoxy-1,3-oxathiolane-2-methanol benzoates would typically involve high-performance liquid chromatography (HPLC) for purity determination and quantification. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development. Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the absorbance maximum of the benzoate chromophore.

For chiral compounds, enantioselective HPLC methods would be necessary to separate and quantify the individual enantiomers.

Conclusion

While a specific CAS number for "1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate" remains elusive, the synthetic strategies and characterization techniques for the broader class of 5-alkoxy-1,3-oxathiolane-2-methanol benzoates are well-established within the principles of organic chemistry. These compounds hold potential as valuable intermediates in the synthesis of novel therapeutic agents, particularly in the antiviral field. Further research into the specific synthesis and biological evaluation of these derivatives is warranted to fully explore their therapeutic potential.

References

  • Yavari, I., Ghazanfarpour-Darjani, M., Hossaini, Z., Sabbaghan, M., & Hosseini, N. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(06), 889-891. [Link]

  • Verma, V., Maity, J., Maikhuri, V. K., Sharma, R., Ganguly, H. K., & Prasad, A. K. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 1392–1439. [Link]

Sources

Foundational

biological activity of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate Prepared by a Senior Application Scientist This guide provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of the novel chemical entity, 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate. In the absence of direct published data on this specific molecule, this document leverages established knowledge of the 1,3-oxathiolane scaffold, a privileged structure in medicinal chemistry, to hypothesize potential therapeutic applications and to provide detailed, field-proven experimental protocols for its biological evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking to investigate new chemical entities based on promising structural motifs.

The 1,3-Oxathiolane Scaffold: A Cornerstone of Antiviral Therapy

The 1,3-oxathiolane ring is a five-membered heterocycle containing both an oxygen and a sulfur atom. This scaffold is of profound importance in modern pharmacology, primarily due to its central role in a class of potent antiviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs).[1][2] The most notable examples are Lamivudine (3TC) and Emtricitabine (FTC), which are essential components in combination therapies for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[2][][4]

The remarkable success of these drugs stems from the unique stereochemistry and metabolic fate of the 1,3-oxathiolane ring when incorporated into a nucleoside analogue structure.[5] Specifically, the unnatural L-configuration of these drugs confers high potency against viral enzymes while exhibiting significantly lower toxicity towards host cell mitochondrial DNA polymerase, a common issue with earlier D-nucleoside analogues.[][5] Beyond antiviral applications, various sulfur-containing heterocyclic compounds have demonstrated a wide array of biological activities, including anticancer and antimicrobial effects, making this structural class a fertile ground for new drug discovery.[1][6][7][8][9]

Structural Analysis of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

To formulate a cogent hypothesis for the biological activity of the target compound, a structural deconstruction is necessary.

  • Chemical Structure:

    • IUPAC Name: [(2S)-1,3-oxathiolan-2-yl]methyl benzoate (assuming one possible stereoisomer for discussion)

    • Core Scaffold: A 1,3-oxathiolane ring.

    • Key Substituents:

      • A hydroxymethyl benzoate group at the C2 position.

      • A methoxy group at the C5 position.

  • Stereochemical Considerations: The structure possesses two chiral centers at the C2 and C5 positions of the oxathiolane ring. This gives rise to four possible stereoisomers (two pairs of enantiomers). The stereochemistry is critically important, as demonstrated by the fact that the antiviral activity of 1,3-oxathiolane nucleosides resides almost exclusively in the L-(-)-enantiomer.[5][10] Any investigation must therefore consider either stereoselective synthesis or chiral resolution of the final compound.[5][11]

Hypothesized Biological Activities and Mechanistic Rationale

Primary Hypothesis: Antiviral Potential

The presence of the 1,3-oxathiolane core immediately suggests antiviral activity as the primary hypothesis. The established mechanism for drugs like Lamivudine involves intracellular phosphorylation to a 5'-triphosphate metabolite.[][12] This active form then acts as a competitive inhibitor of viral reverse transcriptase and, upon incorporation into the growing viral DNA strand, serves as a chain terminator because it lacks the 3'-hydroxyl group necessary for further elongation.[12][13][14]

Causality and Critical Analysis: While the 1,3-oxathiolane scaffold is present, the target molecule, 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate , is not a nucleoside analogue. It lacks the critical N-glycosidic bond to a purine or pyrimidine base, which is essential for recognition by viral polymerases and incorporation into the DNA chain. Therefore, it is highly unlikely to function via the classic reverse transcriptase chain-termination mechanism.

However, this does not entirely preclude antiviral activity. An alternative, albeit less probable, mechanism could involve non-nucleoside inhibition, where the molecule binds to an allosteric site on the reverse transcriptase or another viral enzyme, inducing a conformational change that inhibits its function. Novel 1,3-oxathiolane derivatives have been synthesized and tested for activity against influenza and HIV, suggesting the scaffold itself is a viable starting point for new antiviral scaffolds beyond classic NRTIs.[15]

Diagram: Established Mechanism of Action for 1,3-Oxathiolane Nucleoside Analogs

Antiviral Mechanism cluster_cell Host Cell cluster_virus Viral Reverse Transcription Drug 1,3-Oxathiolane Nucleoside (e.g., 3TC) Drug_MP Drug-Monophosphate Drug->Drug_MP Host Kinases Drug_DP Drug-Diphosphate Drug_MP->Drug_DP Host Kinases Drug_TP Active Drug-Triphosphate (3TC-TP) Drug_DP->Drug_TP Host Kinases RT Viral Reverse Transcriptase (RT) Drug_TP->RT Competitive Inhibition dNTP Natural dNTPs DNA Growing Viral DNA RT->DNA Elongation dNTP->RT Normal Substrate Experimental Workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: MoA & Broader Screening start Synthesize & Purify Target Compound cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 start->cytotoxicity antiviral Antiviral Screen (CPE/PRA) Determine EC50 start->antiviral anticancer Anticancer Screen (NCI-60 Panel) start->anticancer antimicrobial Antimicrobial Screen (MIC) (Bacteria & Fungi) start->antimicrobial si_calc Calculate Selectivity Index SI = CC50 / EC50 cytotoxicity->si_calc antiviral->si_calc moa Mechanism of Action (e.g., RT Inhibition Assay) si_calc->moa If SI > 10 stop Terminate (Inactive/Toxic) si_calc->stop If SI < 10 end Lead Candidate Identification moa->end anticancer->end antimicrobial->end

Caption: Phased experimental workflow for evaluating the target compound.

Phase 1: Cytotoxicity and Primary Antiviral Screening

The initial phase aims to determine if the compound has any biological effect at non-toxic concentrations.

Protocol 1: MTT Cytotoxicity Assay

This assay quantitatively measures cell metabolic activity, which serves as a proxy for cell viability. [16][17][18]

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., MT-4 for HIV, HepG2 for HBV, or Vero for general screening) at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in cell culture medium, ranging from 100 µM to ~0.1 µM. Include a "cells only" (no compound) control and a "medium only" (no cells) blank.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [19]5. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, plot the percentage of cell viability versus the compound concentration and use non-linear regression to calculate the 50% cytotoxic concentration (CC50).

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced death. [20][21]

  • Setup: Prepare a 96-well plate with cells and serial dilutions of the compound as described in the MTT assay.

  • Infection: Add a standardized amount of virus (e.g., HIV-1 at a multiplicity of infection of 0.01) to all wells except the "cells only" control.

  • Incubation: Incubate the plate for 3-7 days, or until the "virus control" (no compound) wells show >90% cell death (cytopathic effect).

  • Quantification: Quantify cell viability using the MTT method described above.

  • Analysis: Plot the percentage of protection from CPE versus compound concentration and use non-linear regression to calculate the 50% effective concentration (EC50).

Data Interpretation and Next Steps

The primary output of Phase 1 is the Selectivity Index (SI) , a crucial measure of a compound's therapeutic window.

Selectivity Index (SI) = CC50 / EC50

A compound with an SI > 10 is generally considered a promising hit worthy of further investigation. If significant antiviral activity is observed, proceed to Phase 2.

Phase 2: Mechanism of Action and Broader Screening

Protocol 3: Cell-Free HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the compound's effect on the RT enzyme. [22][23]

  • Reagent Preparation: Use a commercially available kit containing recombinant HIV-1 RT, a poly(A) template coated on a microplate, an oligo(dT) primer, and dNTPs labeled with biotin and digoxigenin (DIG).

  • Compound Addition: Add serial dilutions of the test compound to the wells of the coated microplate. Include a known RT inhibitor (e.g., Nevirapine) as a positive control and a "no inhibitor" control.

  • Reaction Initiation: Add the reaction mixture containing primer and labeled dNTPs, followed by the HIV-1 RT enzyme to initiate the reaction. Incubate at 37°C for 1-2 hours.

  • Detection: The newly synthesized DNA strand is biotin-labeled and captured by the streptavidin-coated plate. Wash the plate to remove unincorporated nucleotides.

  • Enzyme-Linked Detection: Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). After another wash, add a peroxidase substrate (e.g., ABTS). The color development is proportional to the amount of DNA synthesized.

  • Data Acquisition: Read the absorbance at the appropriate wavelength.

  • Analysis: Calculate the percentage of RT inhibition for each concentration and determine the IC50 value.

Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that prevents visible microbial growth. [9][24]

  • Microbe Preparation: Prepare standardized inoculums of test bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) in appropriate broth media.

  • Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in the broth.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a "growth control" (no compound) and a "sterility control" (no microbes).

  • Incubation: Incubate the plates at 37°C (for bacteria) or 30°C (for fungi) for 18-24 hours.

  • Analysis: The MIC is determined as the lowest compound concentration in which no visible turbidity (growth) is observed.

Summary of Potential Data and Interpretation

All quantitative data should be summarized for clear comparison.

Assay TypeParameterCell/OrganismHypothetical ResultInterpretation
Cytotoxicity CC50MT-4> 100 µMLow toxicity in human T-lymphocyte cells.
Antiviral (HIV-1) EC50MT-45 µMModerate antiviral activity detected.
Selectivity Index SIMT-4> 20Promising therapeutic window; warrants further study.
MoA (RT Assay) IC50Cell-Free> 100 µMActivity is likely not due to direct RT inhibition.
Antimicrobial MICS. aureus16 µg/mLModerate antibacterial activity against Gram-positive bacteria.
Antimicrobial MICE. coli> 128 µg/mLNo significant activity against Gram-negative bacteria.
Anticancer GI50MCF-7 (Breast)25 µMModerate growth inhibition activity.

Conclusion and Future Directions

The compound 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate represents an intriguing chemical entity for biological screening. While its structural dissimilarity to known nucleoside analogs makes it an unlikely candidate for classic reverse transcriptase inhibition, the proven versatility of the 1,3-oxathiolane scaffold provides a strong rationale for investigating its potential antiviral, anticancer, and antimicrobial properties.

The experimental workflows detailed in this guide provide a robust, logical, and self-validating system for this evaluation. A positive result in the primary antiviral screen (a high SI value), coupled with a negative result in the direct RT inhibition assay, would be particularly exciting, suggesting a novel mechanism of antiviral action and opening a new avenue for drug development based on this privileged scaffold.

References

  • The anti-cancer effectiveness of some heterocyclic compounds containing sulfur atom. (2026, January 23). Journal of the Chinese Chemical Society.
  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (2024, July 25). MDPI.
  • Anticancer Potential of the S‐Heterocyclic Ring Containing Drugs and its Bioactivation to Reactive Metabolites. (2025, December 14). National University of Science and Technology Oman.
  • Sulphur Containing Heterocyclic Compounds as Anticancer Agents. (2023, May 1). R Discovery.
  • Sulphur Containing Heterocyclic Compounds as Anticancer Agents. PubMed.
  • In vitro methods for testing antiviral drugs. PMC.
  • Mechanism of antiviral action of 1,3-oxathiolane nucleosides, 3TC (1) and FTC (2), as chain terminators.
  • Synthesis of a Novel Class of 1,3-oxathiolane Nucleoside Derivatives of T-705 and Evaluation of Their Anti-influenza A Virus and Anti-HIV Activity. (2018, September 1). Bentham Science Publishers.
  • In Vitro Antiviral Testing. IAR | USU.
  • In Vitro Antiviral Testing Services. (2025, September 24).
  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2024, December 17). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Antiviral & Antimicrobial Testing.
  • MTT assay and its use in cell viability and prolifer
  • Lamivudine. (2024, February 28).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Application Notes and Protocols: HIV-1 Reverse Transcriptase Inhibition Assay for Luzopeptin A. Benchchem.
  • Lamivudine. Wikipedia.
  • Understanding Cytotoxicity. (2024, March 9). VIROLOGY RESEARCH SERVICES.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Synthetic strategies toward 1,3-ox
  • Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. JOCPR.
  • Lamivudine. (2024, August 24). Aidsmap.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • HIV 1 Reverse Transcriptase Assay Kit. XpressBio.
  • Lamivudine: Definition, Mechanism of Action and Applic
  • ChemInform Abstract: Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution.
  • Emtricitabine and Lamivudine May Be Similar, but They Differ in Important Ways. (2006, February 6). TheBodyPro.
  • 3-Oxo-1,3-oxathiolanes-synthesis and stereochemistry. (2008, March 15). PubMed.
  • Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Target Distinct Phases of Early Reverse Transcription. ASM Journals.
  • Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. (2024, September 2). Karolinska Institutet - Figshare.
  • ChemInform Abstract: Regioselective Synthesis of 1,3‐Oxathiolane‐2‐imine Deriv
  • Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 P
  • The synthesis of 1,3‐oxathiolane‐2‐thione derivatives (3) in the presence of CdS NPs.
  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023, June 17). bioRxiv.
  • Synthesis and antiviral activity of oxaselenolane nucleosides. (2000, October 19). PubMed - NIH.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.
  • A review of compounds derivatives with antimicrobial activities. (2023, January 7). World Journal of Biology Pharmacy and Health Sciences.
  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole deriv

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Exploratory

Technical Whitepaper: Characterization and Analysis of 2-Benzoyloxymethyl-5-methoxy-1,3-oxathiolane

Executive Summary This technical guide details the structural characterization and analytical profiling of 2-benzoyloxymethyl-5-methoxy-1,3-oxathiolane . This compound serves as a critical chiral intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization and analytical profiling of 2-benzoyloxymethyl-5-methoxy-1,3-oxathiolane . This compound serves as a critical chiral intermediate in the synthesis of 3'-thia-2',3'-dideoxynucleoside analogs, most notably Lamivudine (3TC) and Emtricitabine (FTC) .

The synthesis of this intermediate yields a diastereomeric mixture (cis and trans) due to the introduction of two chiral centers at the C2 and C5 positions of the oxathiolane ring. Accurate discrimination between these isomers using NMR spectroscopy and Mass Spectrometry (MS) is the primary checkpoint for quality control in antiviral drug development.

Structural Dynamics & Synthesis

The formation of the 1,3-oxathiolane ring typically involves the acid-catalyzed condensation of a glyoxylate derivative with a mercaptoacetaldehyde equivalent (often generated in situ from 1,4-dithiane-2,5-diol).

Reaction Pathway Visualization

The following diagram outlines the condensation mechanism and the resulting stereochemical divergence.

G Start1 Benzoyloxyacetaldehyde (dimethyl acetal) Intermediate Acyclic Intermediate Start1->Intermediate H+ / Heat Start2 1,4-Dithiane-2,5-diol (Mercaptoacetaldehyde dimer) Start2->Intermediate Product 2-Benzoyloxymethyl-5-methoxy- 1,3-oxathiolane Intermediate->Product Cyclization (-H2O) Isomers Diastereomeric Mixture (Cis / Trans) Product->Isomers Thermodynamic Equilibrium

Figure 1: Acid-catalyzed condensation pathway yielding the oxathiolane scaffold. The reaction is thermodynamically controlled, typically favoring the trans isomer.

Stereochemical Nomenclature
  • Cis-isomer: The C2-benzoyloxymethyl and C5-methoxy groups are on the same face of the ring (pseudo-axial/equatorial relationships differ).

  • Trans-isomer: The substituents are on opposite faces.

  • Anomeric Effect: The C5 position behaves like the anomeric center of a sugar. The presence of the sulfur atom at position 3 and oxygen at position 1 creates a unique electronic environment (the endo-anomeric effect) that influences the chemical shifts of the H5 proton.

NMR Spectroscopy Profiling

Nuclear Magnetic Resonance (NMR) is the definitive method for assigning the cis/trans ratio. The coupling constants (


) and chemical shifts (

) of the H5 and H2 protons are diagnostic.
Representative H NMR Data (CDCl , 300-500 MHz)

The following data represents the expected shifts for the diastereomeric mixture. Note that the trans isomer is often the major product in thermodynamic conditions.

Proton AssignmentChemical Shift (

) ppm
MultiplicityIntegrationDiagnostic Notes
Aromatic (Benzoate) 7.40 – 8.10Multiplet5HCharacteristic benzoyl pattern (ortho/meta/para).
H-5 (Anomeric) 5.50 – 5.80 dd1HKey Diagnostic: The trans isomer H5 typically appears upfield relative to the cis isomer.
H-2 5.20 – 5.45dd or t1HChemical shift varies significantly between isomers.
CH

-Benzoate
4.40 – 4.60Multiplet2HDiastereotopic protons; often appear as an ABX system.
H-4 (Ring CH

)
3.10 – 3.30Multiplet2HComplex coupling due to ring puckering.
OCH

(Methoxy)
3.40 – 3.55 Singlet3HDistinct singlets for cis and trans isomers (separated by ~0.05 ppm).
C NMR Data (CDCl , 75-125 MHz)
Carbon AssignmentChemical Shift (

) ppm
Notes
C=O (Ester) ~166.0Carbonyl carbon of the benzoate.
Aromatic C 128.0 – 133.5Typical phenyl ring signals.
C-5 (Anomeric) 105.0 – 107.0 Highly deshielded due to O-C-O/S environment.
C-2 83.0 – 85.0Sensitive to stereochemistry.
C-4 (CH

)
35.0 – 37.0Ring methylene.
OCH

55.0 – 57.0Methoxy carbon.

Expert Insight: To accurately determine the Diastereomeric Ratio (dr), integrate the methoxy singlets or the H5 anomeric protons. Do not rely on the aromatic region as signals overlap.

Mass Spectrometry & Fragmentation

Mass spectrometry (EI or ESI+) provides structural confirmation through characteristic fragmentation losses. The molecule is fragile; "soft" ionization (ESI) is preferred for molecular ion detection, while EI provides a fingerprint.

Fragmentation Logic

The oxathiolane ring is prone to cleavage at the acetal center (C5).

MS M_Ion Molecular Ion [M+H]+ m/z ~269 Frag1 Loss of Methoxy [M - OCH3]+ M_Ion->Frag1 -31 Da Frag2 Loss of Benzoate [M - OBz]+ M_Ion->Frag2 -121 Da Benzoyl Benzoyl Cation [PhCO]+ m/z 105 M_Ion->Benzoyl Direct Cleavage Oxathiolium Oxathiolium Ion (Stable Ring Fragment) Frag1->Oxathiolium Frag2->Oxathiolium

Figure 2: Primary fragmentation pathways observed in ESI/EI Mass Spectrometry.

Key Ions (ESI+)
m/zIdentityInterpretation
269 [M+H]

Protonated molecular ion (Base peak in soft ionization).
291 [M+Na]

Sodium adduct (Common in unpurified samples).
237 [M - OCH

]

Loss of methoxy group; formation of oxathiolium cation.
105 [PhCO]

Benzoyl cation (Very strong in EI; characteristic of benzoates).
77 [Ph]

Phenyl cation (Secondary fragmentation of m/z 105).

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 2-benzoyloxymethyl-5-methoxy-1,3-oxathiolane via acid-catalyzed condensation.

Reagents
  • Benzoyloxyacetaldehyde dimethyl acetal: 1.0 eq

  • 1,4-Dithiane-2,5-diol: 0.5 eq (Equivalent to 1.0 eq mercaptoacetaldehyde)

  • Solvent: Toluene or Cyclohexane (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (pTSA) or BF

    
     OEt
    
    
    
    (catalytic amount)
Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 1,4-dithiane-2,5-diol (10 mmol) and benzoyloxyacetaldehyde dimethyl acetal (10 mmol) in 50 mL of anhydrous toluene.

  • Catalysis: Add pTSA (0.5 mmol) under a nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (110°C). Monitor the collection of methanol/water in the Dean-Stark trap.

    • Checkpoint: Reaction is typically complete when the theoretical amount of methanol is removed (approx. 2-4 hours).

  • Quench: Cool to room temperature. Add saturated NaHCO

    
     solution to neutralize the acid catalyst.
    
  • Extraction: Separate the organic layer. Wash the aqueous layer with EtOAc (2 x 20 mL). Combine organic extracts.

  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil (orange/brown) is a mixture of isomers. Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

    • Result: The trans isomer typically elutes first, followed by the cis isomer.

References

  • Belleau, B., et al. (1993). "Oxathiolane nucleoside analogues." Bioorganic & Medicinal Chemistry Letters, 3(8), 1723-1728.

  • Choi, W. B., et al. (1992). "In situ complexation directs the stereochemistry of N-glycosylation in the synthesis of oxathiolanyl nucleoside analogues." Journal of the American Chemical Society, 114(24), 9653-9654.

  • Humber, D. C., et al. (1992). "Expeditious synthesis of the enantiomers of BCH-189 (2',3'-dideoxy-3'-thiacytidine)." Tetrahedron Letters, 33(32), 4625-4628.

  • PubChem Compound Summary. (2023). "2-(Benzoyloxymethyl)-1,3-oxathiolane."[1] National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Notes and Experimental Protocols for 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate: A Novel Investigational Compound

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the novel investigational compound, 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate. Du...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the novel investigational compound, 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate. Due to the limited availability of published data on this specific molecule, this guide presents a hypothesized framework for its synthesis and biological evaluation. The protocols detailed herein are based on established methodologies for analogous heterocyclic compounds and are intended to serve as a robust starting point for researchers. We will explore its potential applications in oncology, infectious diseases, and as an antioxidant, providing detailed, step-by-step experimental procedures for its characterization.

Introduction: The Therapeutic Potential of Substituted 1,3-Oxathiolanes

The 1,3-oxathiolane scaffold is a key heterocyclic motif present in a variety of biologically active molecules. The incorporation of sulfur and oxygen heteroatoms imparts unique stereoelectronic properties that can facilitate interactions with biological targets. While the specific compound of interest, 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate, is not well-characterized in existing literature, its structural features suggest several avenues for investigation. The presence of the methoxy group and the benzoate moiety may influence its pharmacokinetic profile and target engagement.

Heterocyclic compounds containing nitrogen, sulfur, and oxygen are of significant interest to medicinal chemists due to their diverse biological activities[1]. Furthermore, molecules with methoxy- and hydroxy-substituted aromatic rings have demonstrated promising antioxidant, antiproliferative, and antibacterial properties[2]. Based on these precedents, we hypothesize that 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate may exhibit therapeutic potential in several key areas.

Proposed Synthesis

A plausible synthetic route for 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is proposed, drawing from general principles of organic synthesis and methodologies for related compounds[3][4]. The synthesis could proceed via a multi-step sequence, beginning with the formation of the substituted 1,3-oxathiolane ring, followed by benzoylation.

Diagram of Proposed Synthetic Pathway

G A Glyceraldehyde derivative D 1,3-Oxathiolane-2-methanol, 5-methoxy- A->D Ring Formation B Mercaptoethanol B->D C Acid Catalyst C->D G 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate D->G Benzoylation E Benzoyl Chloride E->G F Pyridine F->G

Caption: Proposed two-step synthesis of the target compound.

Application Notes: Investigating Biological Activity

Based on the structural motifs present in 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate, we propose investigating its potential as an anticancer, antimicrobial, and antioxidant agent.

  • Anticancer Activity: Many heterocyclic compounds exhibit cytotoxic effects against cancer cell lines. The planar benzoate group may facilitate intercalation with DNA or interaction with hydrophobic pockets of key oncogenic proteins.

  • Antimicrobial Activity: The oxathiolane ring is a feature of some antimicrobial agents. The overall lipophilicity of the molecule may allow it to penetrate bacterial cell membranes.

  • Antioxidant Activity: Phenolic and methoxy-substituted compounds are known to act as radical scavengers[2]. The electronic properties of the aromatic ring and the heteroatoms in the oxathiolane ring may contribute to antioxidant potential.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated controls to ensure data integrity.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of the compound on a panel of human cancer cell lines.

Workflow for MTT Assay

G A Seed cancer cells in 96-well plates B Treat with serial dilutions of compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate in DMSO. Perform serial dilutions in cell culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation:

Cell LineIC50 (µM) of CompoundIC50 (µM) of Doxorubicin (Control)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HCT116Experimental ValueExperimental Value
Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.

Step-by-Step Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic such as ciprofloxacin should be used as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Confirmation: To confirm the MIC, 10 µL from each clear well can be plated on Mueller-Hinton Agar to determine the Minimum Bactericidal Concentration (MBC).

Data Presentation:

Bacterial StrainMIC (µg/mL) of CompoundMIC (µg/mL) of Ciprofloxacin (Control)
S. aureusExperimental ValueExperimental Value
E. coliExperimental ValueExperimental Value
P. aeruginosaExperimental ValueExperimental Value
Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of the compound.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare various concentrations of the test compound in methanol. Ascorbic acid or Trolox should be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol should be used.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the compound, and A_sample is the absorbance of the DPPH solution with the compound.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Data Presentation:

CompoundDPPH Scavenging IC50 (µg/mL)
1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoateExperimental Value
Ascorbic Acid (Control)Experimental Value

Conclusion

The application notes and protocols outlined in this guide provide a comprehensive framework for the initial investigation of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate. While this compound is currently uncharacterized, its structural features suggest a strong rationale for exploring its potential as a therapeutic agent. The provided methodologies for assessing anticancer, antimicrobial, and antioxidant activities are robust and will enable researchers to generate high-quality, reproducible data. Further studies, including mechanism of action and in vivo efficacy, will be crucial next steps should initial screening prove promising.

References

  • PubChem. (n.d.). 2(S)-(benzoyloxymethyl)-1,3-oxathiolane. National Center for Biotechnology Information.
  • Pharmaffiliates. (n.d.). (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate.
  • Pharmaffiliates. (n.d.). 5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate.
  • Yavari, I., Ghazanfarpour-Darjani, M., Hossaini, Z., Sabbaghan, M., & Hosseini, N. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(06), 889-891.
  • University of Colorado Boulder. (n.d.). Preparation of Methyl Benzoate.
  • European Chemicals Agency. (n.d.). Substance Information.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Google Patents. (n.d.). US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine.
  • Sigma-Aldrich. (n.d.). Methyl 5-methoxy-2-methylbenzoate.
  • Mount Holyoke College. (n.d.). Experiment 15 — Nitration of Methyl Benzoate.
  • University of Wisconsin-Madison. (n.d.). Nitration of Methyl Benzoate.
  • Chatterjee, S., et al. (2017). Chemical composition and biological activities of methanol extract from Macrocybe lobayensis. Journal of Applied Pharmaceutical Science, 7(10), 056-064.
  • Sciforum. (2022). Parallel Synthesis of Structurally Diverse Heterocycle Compounds using Microwave Assisted Three Component Reaction.
  • National Center for Biotechnology Information. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • National Center for Biotechnology Information. (2021). (2R,4S,5S)-5-Methoxy-4-methyl-3-oxohept-6-en-2-yl benzoate.
  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
  • Journal of Applied Pharmaceutical Science. (2012). Antimicrobial and Cytotoxic Activity of the Methanol Extract of Paederia foetida Linn. (Rubiaceae).
  • MDPI. (2022). Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance.
  • bioRxiv. (2024). Investigation of Antimicrobial and Antioxidant Activity of Tephromela atra Lichen and its Chemical Isolates, α-Alectoronic Acid.

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Application

analytical methods for quantification of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

Application Note: Quantitative Analysis of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate Introduction & Scientific Context The compound 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate (also referred to as 2-(benzoylo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

Introduction & Scientific Context

The compound 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate (also referred to as 2-(benzoyloxymethyl)-5-methoxy-1,3-oxathiolane ) is a critical synthetic intermediate in the manufacturing of nucleoside reverse transcriptase inhibitors (NRTIs), specifically Lamivudine (3TC) and Emtricitabine (FTC) .

Structurally, this molecule features a 1,3-oxathiolane ring with two chiral centers (C2 and C5). The "benzoate" moiety protects the C2-hydroxymethyl group, while the "5-methoxy" substituent acts as an activated anomeric center (an acetal). This 5-methoxy group functions as a leaving group during the subsequent Vorbrüggen glycosylation reaction with silylated cytosine or 5-fluorocytosine.

Analytical Challenge: The synthesis of this intermediate typically yields a mixture of diastereomers (cis and trans). The therapeutic efficacy of the final drug depends strictly on the stereochemistry (specifically the cis-enantiomer). Therefore, the analytical method must not only quantify the total assay but also resolve the cis and trans diastereomers to calculate the Diastereomeric Ratio (DR), a Critical Quality Attribute (CQA).

Analytical Strategy

To ensure robust quantification and stereochemical control, we employ a Reversed-Phase HPLC (RP-HPLC) method with UV detection.

  • Separation Mechanism: The hydrophobic benzoate group provides sufficient retention on C18 stationary phases. The diastereomers (cis vs. trans) possess different dipole moments and 3D-shapes, allowing for baseline separation on high-efficiency silica-based columns.

  • Detection: The benzoate chromophore exhibits strong UV absorption at 230 nm (primary) and 254 nm (secondary), enabling low Limits of Quantitation (LOQ).

  • Stability Considerations: The 5-methoxy acetal linkage is susceptible to acid-catalyzed hydrolysis or trans-acetalization. The sample diluent and mobile phase pH must be controlled to prevent on-column degradation.

Experimental Protocols

Protocol A: RP-HPLC Method for Assay and Diastereomeric Purity

Objective: To quantify the purity of the oxathiolane intermediate and determine the cis/trans ratio.

Reagents & Materials:

  • Acetonitrile (ACN): HPLC Grade.[1]

  • Water: Milli-Q (18.2 MΩ·cm).

  • Ammonium Acetate: Analytical Grade (Buffer).

  • Glacial Acetic Acid: For pH adjustment.

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

Chromatographic Conditions:

ParameterSetting
Mobile Phase A 20 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detector UV @ 230 nm (Reference: 360 nm)
Injection Volume 10 µL
Run Time 25 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
15.04060
18.04060
18.18020
25.08020

Sample Preparation:

  • Stock Solution: Weigh accurately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 50% ACN / 50% Water.[2] (Avoid pure methanol to prevent methoxy exchange).

  • Test Sample: Prepare similarly to a target concentration of 0.5 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between cis and trans isomers.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the main peak.
    
  • RSD (n=6): < 1.0% for peak area.

Protocol B: Identification via FT-IR

Objective: Rapid confirmation of the benzoate ester and oxathiolane ring integrity.

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

    • 1720 cm⁻¹: C=O stretch (Benzoate ester).

    • 1270 cm⁻¹: C-O stretch (Ester).

    • 1050-1100 cm⁻¹: C-O-C / C-O-S stretch (Oxathiolane ring ether/thioether).

    • 710 cm⁻¹: Monosubstituted benzene ring (Benzoate).

Visualization: Synthesis & Analytical Workflow

The following diagram illustrates the formation of the target intermediate and the subsequent analytical decision logic.

Oxathiolane_Analysis Start Glyoxylic Acid Derivative Reaction Condensation (Acid Cat.) Start->Reaction Reactant 1,4-Dithiane-2,5-diol (Mercaptoacetaldehyde dimer) Reactant->Reaction Intermediate_OH 5-Hydroxy-Oxathiolane Intermediate Reaction->Intermediate_OH Methylation Methylation/Benzoylation Intermediate_OH->Methylation Target Target Analyte: 5-Methoxy Benzoate (Cis/Trans Mixture) Methylation->Target HPLC RP-HPLC Analysis (C18, UV 230nm) Target->HPLC Result_Cis Cis-Isomer (Desired Precursor) HPLC->Result_Cis RT ~10 min Result_Trans Trans-Isomer (Impurity) HPLC->Result_Trans RT ~12 min

Figure 1: Synthesis pathway of the oxathiolane intermediate and the analytical separation of diastereomers.

Data Interpretation & Calculations

Diastereomeric Ratio (DR)

The cis and trans isomers will elute at distinct retention times. Typically, the trans isomer elutes later on a C18 column due to the planar configuration of the substituents allowing better interaction with the stationary phase, though this must be confirmed with standards.



Assay Calculation (% w/w)


  • 
    : Peak Area (Sum of isomers if standard is a mix, or specific isomer if chiral standard used).
    
  • 
    : Weight (mg).
    
  • 
    : Purity of Standard (%).
    

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Split Peaks Sample solvent incompatibility (e.g., sample in 100% ACN injected into high-water MP).Dissolve sample in mobile phase or 50:50 ACN:Water.
Peak Broadening Hydrolysis of the 5-methoxy group (acetal instability).Ensure buffer pH is > 4.0. Analyze immediately after preparation.
RT Shift pH fluctuation in Ammonium Acetate buffer.Prepare fresh buffer daily; acetate is volatile.
Ghost Peaks Benzoic acid carryover (degradation product).Run a blank injection; Benzoic acid elutes early.

References

  • Paymode, D. J., et al. (2020).[3] Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(10), 2266-2270.[3] [Link][3]

  • Liotta, D. C., et al. (2000). Method for the synthesis of 1,3-oxathiolane nucleosides. U.S. Patent No. 6,111,116. Washington, DC: U.S.
  • Goldenberg, D. M., et al. (1995). Process for the preparation of 1,3-oxathiolane nucleosides. U.S.
  • PubChem. (n.d.). 2(S)-(benzoyloxymethyl)-1,3-oxathiolane.[4] National Library of Medicine. Retrieved February 21, 2026. [Link][4]

Sources

Method

Technical Application Note: Safe Handling and Storage of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

This Application Note is designed for research and development professionals involved in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs). It provides a rigorous technical framework for the safe handl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development professionals involved in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs). It provides a rigorous technical framework for the safe handling, storage, and application of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate (hereafter referred to as OMB-Benzoate ).[1]

Executive Summary

1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is a critical chiral intermediate used in the asymmetric synthesis of antiretroviral nucleoside analogues.[1] Structurally, it features a 1,3-oxathiolane ring with a benzoate-protected hydroxymethyl group at the C2 position and a methoxy group at the C5 anomeric center.[1]

The 5-methoxy functionality serves as a stable glycosyl donor precursor.[1] Unlike the more labile 5-acetoxy or 5-chloro analogs, the 5-methoxy derivative offers improved shelf-stability but requires specific Lewis acid activation (e.g., TMSI, TiCl₄) for efficient glycosylation.[1] This guide outlines protocols to maintain the stereochemical integrity of the oxathiolane core and prevent sulfur oxidation or acetal hydrolysis during storage and handling.

Physicochemical Profile & Identification

PropertySpecification
Chemical Name Benzoic acid [5-methoxy-1,3-oxathiolan-2-yl]methyl ester
Common Synonyms 2-Benzoyloxymethyl-5-methoxy-1,3-oxathiolane; OMB-Benzoate
CAS Number 139253-83-1 (racemic/generic); 1469982-23-7 (related acetoxy analog)
Molecular Formula C₁₂H₁₄O₄S
Molecular Weight 254.30 g/mol
Physical State Viscous oil or low-melting solid (isomer dependent)
Solubility Soluble in DCM, Toluene, THF, Ethyl Acetate; Insoluble in Water
Chirality Contains two chiral centers (C2, C5).[1][2][3][4][5][6] Exists as cis/trans diastereomers.[1]

Hazard Identification & Risk Assessment

GHS Classification (Inferred from Analogues)
  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][7]

  • Specific Target Organ Toxicity (Single Exposure, Cat 3): May cause respiratory irritation.

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (common for sulfur-containing organics).[1]

Process Safety Criticalities
  • Hydrolytic Instability: The C5-methoxy group constitutes a mixed O,S-acetal.[1] Exposure to moisture, particularly in the presence of trace acids, can lead to hydrolysis, generating the open-chain aldehyde and releasing methanol/mercaptan.

  • Sulfur Oxidation: The sulfur atom in the oxathiolane ring is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) if exposed to atmospheric oxygen over prolonged periods, destroying the intermediate's utility for glycosylation.

  • Anomerization: In solution, particularly with trace acid, the material may undergo equilibration between cis and trans isomers, altering the diastereomeric ratio (dr) prior to reaction.

Storage Protocols: The "Triple-Barrier" System

To ensure long-term stability (>6 months), a "Triple-Barrier" storage system is mandatory.[1]

Diagram 1: Stability Logic & Storage Strategy

StorageStability Risk Degradation Risks Hydrolysis Acetal Hydrolysis (Moisture + Acid) Risk->Hydrolysis Oxidation Sulfur Oxidation (O2 + Light) Risk->Oxidation Isomerization Anomerization (Thermal/Acidic) Risk->Isomerization Container Container: Amber Glass + Desiccant Hydrolysis->Container Prevented by Atmo Atmosphere: Argon/N2 Oxidation->Atmo Prevented by Temp Temp: -20°C Isomerization->Temp Slowed by Strategy Mitigation Strategy Strategy->Temp Strategy->Atmo Strategy->Container

Caption: Logical flow connecting degradation mechanisms (Red) to specific storage interventions (Green/Blue).[1][5]

Protocol 4.1: Storage Conditions
  • Primary Container: Borosilicate amber glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) bottles as they are permeable to oxygen.[1]

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen for 30 seconds before sealing.[1] Argon is preferred due to its higher density.[1]

  • Temperature:

    • Short-term (<1 month): Refrigerate at 2–8°C.

    • Long-term (>1 month): Store at -20°C.

  • Secondary Containment: Place the primary vial inside a desiccator or a secondary jar containing activated silica gel or molecular sieves to maintain <10% Relative Humidity.

Handling & Synthesis Workflow

Objective: Use OMB-Benzoate in a Vorbrüggen-type glycosylation to synthesize the nucleoside core (e.g., Lamivudine intermediate).

Diagram 2: Glycosylation Workflow

Workflow Start Cold Storage (-20°C) Equil Equilibration (Warm to RT in Desiccator) Start->Equil Prevent Condensation Solv Dissolution (Anhydrous DCM/Toluene) Equil->Solv Inert Atmosphere Act Activation (Add Silylated Base + Lewis Acid) Solv->Act TMSI / TMSOTf React Reaction (Glycosylation @ RT) Act->React Displacement of OMe Quench Quench (Sat. NaHCO3) React->Quench Stop Reaction

Caption: Step-by-step workflow from storage retrieval to reaction quenching.

Protocol 5.1: Handling Procedure
  • Thermal Equilibration: Remove the vial from the freezer and allow it to warm to room temperature inside the desiccator. Opening a cold vial in humid air causes immediate condensation, degrading the acetal.

  • Weighing: Weigh quickly in a fume hood. If high precision is needed, weigh inside a glovebox or use a syringe transfer technique (dissolve in dry solvent first).

  • Solvent Compatibility: Use only anhydrous solvents (Dichloromethane, Toluene, or 1,2-Dichloroethane).[1] Water content must be <50 ppm (Karl Fischer).[1]

Protocol 5.2: Glycosylation Application (Example)

This protocol describes the coupling of OMB-Benzoate with Cytosine.[1]

  • Silylation of Base:

    • Suspend Cytosine (1.1 equiv) in HMDS (Hexamethyldisilazane) with a catalytic amount of Ammonium Sulfate.[1]

    • Reflux until clear (formation of bis-silylated cytosine).[1]

    • Evaporate excess HMDS under vacuum to obtain the silylated base as a residue.

  • Coupling Reaction:

    • Dissolve OMB-Benzoate (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g).

    • Add the solution to the silylated cytosine residue under Nitrogen.

    • Catalyst Addition: Add Trimethylsilyl iodide (TMSI) or TMSOTf (1.0–1.2 equiv) dropwise at 0°C or Room Temperature.[1]

    • Note: The 5-methoxy group is less reactive than the 5-acetoxy group.[1] TMSI is often preferred as it generates the highly reactive glycosyl iodide in situ.

  • Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (high Rf) should disappear, and the nucleoside product (lower Rf) should appear.

  • Work-up:

    • Quench carefully with saturated aqueous NaHCO₃ (gas evolution possible).[1]

    • Extract with DCM.[1]

    • The resulting product is a mixture of cis and trans isomers (Lamivudine is the cis isomer). Separation is typically achieved via crystallization or chromatography.[1]

Emergency Procedures & Waste Disposal

ScenarioAction Protocol
Skin Contact Wash immediately with soap and copious water for 15 min.[1] Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for 15 min.[1] Remove contact lenses.[1][8] Seek medical attention.
Spill (Liquid) Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials.[1] Ventilate area.[1][5]
Fire Use Dry Chemical, CO₂, or Foam. Do not use water jet (may spread the sulfur compound).

Disposal:

  • Incinerate in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Warning: Combustion produces Sulfur Oxides (SOx) and Carbon Oxides.[1] Ensure scrubber is active.[1]

  • Do not discharge into drains; the compound is harmful to aquatic life.

References

  • Liotta, D. C., et al. (1992). "Method for the production of 1,3-oxathiolane nucleosides."[9] U.S. Patent 5,204,466.[1] Link

  • Whitehead, A. J., et al. (2005). "A short, asymmetric synthesis of the anti-HIV agent 3TC (Lamivudine)." Tetrahedron Letters, 46(49), 8563-8566.[1] Link[1]

  • Jin, H., et al. (1995). "Unexpected effects of Lewis acids in the synthesis of 1,3-oxathiolane nucleosides." Synlett, 1995(08), 843-844.[1] Link

  • PubChem. (2025).[1][2][3] "Compound Summary: 2-(Benzoyloxymethyl)-1,3-oxathiolane."[1][2] National Library of Medicine.[1] Link[1]

  • ChemicalBook. (2024).[1] "CAS 139253-83-1 Entry: (S)-(5-Methoxy-1,3-Oxathiolan-2-yl)methyl benzoate."[1][10] Link

Sources

Application

1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate in high-throughput screening assays

Application Note: High-Throughput Screening Strategies for 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate Executive Summary This application note details high-throughput screening (HTS) methodologies for 1,3-Oxathiolan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

Executive Summary

This application note details high-throughput screening (HTS) methodologies for 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate (hereafter referred to as OMB ), a critical chiral intermediate in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC) .

The stereochemical complexity of OMB—possessing two chiral centers (C2 and C5) and existing as a mixture of cis and trans diastereomers—presents a significant bottleneck in drug development. This guide provides protocols for biocatalytic resolution screening and Lewis acid-catalyzed glycosylation screening , enabling researchers to rapidly identify conditions that maximize enantiomeric excess (ee) and diastereomeric ratio (dr).

Technical Background & Compound Architecture

OMB serves as a "sugar mimic" where the oxygen at the 3'-position of a ribose ring is replaced by sulfur. The 5-methoxy substituent acts as an activated acetal leaving group for glycosylation with nucleobases (e.g., cytosine), while the benzoate group protects the primary alcohol.

  • Chemical Structure: 2-benzoyloxymethyl-5-methoxy-1,3-oxathiolane.[1]

  • Stereochemical Challenge: The synthesis typically yields a racemate of cis and trans isomers. The therapeutic target (e.g., Lamivudine) is the pure (2R,5S)-cis enantiomer.

  • HTS Objective: To identify:

    • Hydrolases (Lipases/Esterases) capable of enantioselective hydrolysis of the benzoate ester.

    • Catalytic Conditions that favor cis-selective glycosylation via Dynamic Kinetic Resolution (DKR).

Figure 1: Stereochemical Pathways & HTS Logic

OMB_Pathways Racemate Racemic OMB (Cis/Trans Mixture) Screen_Bio HTS A: Biocatalytic Resolution Screen Racemate->Screen_Bio Lipase Library Screen_Chem HTS B: Glycosylation Catalyst Screen Racemate->Screen_Chem Direct Coupling (Alternative Route) Inter_R (2R)-Enriched Intermediate Screen_Bio->Inter_R Selective Hydrolysis Inter_S (2S)-Byproduct (Discard/Recycle) Screen_Bio->Inter_S Unreacted/Hydrolyzed Drug Lamivudine (3TC) (2R, 5S)-Cis Screen_Chem->Drug Stereoselective Coupling Inter_R->Screen_Chem + Cytosine + Lewis Acid Library

Caption: Workflow illustrating the two critical HTS entry points: Biocatalytic Resolution (blue) and Chemical Glycosylation (red).

Application I: Biocatalytic Resolution Screening

This protocol screens a library of lipases and esterases to identify enzymes that selectively hydrolyze the benzoate ester of the undesired enantiomer (or the desired one), allowing separation based on solubility or chromatography.

Materials
  • Substrate: 100 mM stock of OMB in DMSO.

  • Enzyme Library: 96-well plate containing lyophilized lipases (e.g., Candida antarctica Lipase B, Mucor miehei lipase, Pseudomonas cepacia lipase).

  • Buffer System: 0.1 M Phosphate Buffer (pH 7.0) with 0.05% Triton X-100.

  • Analysis: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

Protocol: 96-Well Plate Hydrolase Screen
  • Plate Preparation:

    • Dispense 2 mg of lyophilized enzyme into each well of a deep-well 96-well plate (polypropylene).

    • Include Negative Controls (buffer only, no enzyme) in columns 1 and 12.

    • Include Positive Control (known active lipase, e.g., CAL-B) if available.

  • Reaction Initiation:

    • Prepare the Reaction Master Mix : 90% Buffer + 10% Organic Co-solvent (e.g., MTBE or Toluene) containing 5 mM OMB.

    • Note: The organic co-solvent improves solubility and can alter enantioselectivity.

    • Add 200 µL of Master Mix to each well using an automated liquid handler (e.g., Tecan Freedom EVO).

    • Seal plate with a breathable membrane to prevent evaporation while allowing gas exchange (if necessary) or a standard foil seal.

  • Incubation:

    • Incubate at 30°C with orbital shaking (600 rpm) for 24 hours .

  • Quenching & Extraction:

    • Add 400 µL of Ethyl Acetate (EtOAc) containing an internal standard (e.g., naphthalene) to each well.

    • Mix vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate phases.

  • Analysis (HTS Mode):

    • Transfer 100 µL of the organic (top) layer to a chemically resistant analysis plate.

    • Inject onto Chiral HPLC (e.g., Chiralpak AD-H column).

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Detection: UV at 254 nm (benzoate absorption).

Data Interpretation

Calculate the Conversion (c) and Enantiomeric Excess (ee) for both substrate (


) and product (

). Use the equation for Enantiomeric Ratio (

):


  • Target: Enzymes with

    
     and Conversion ~50% are considered hits.
    

Application II: Lewis Acid Catalyst Screening for Glycosylation

Once the chiral center is resolved (or if screening for a catalyst that induces kinetic resolution), the coupling of OMB with silylated cytosine requires a Lewis acid. This screen optimizes the cis/trans ratio.

Protocol: Parallel Synthesis Array
  • Source Plate Preparation:

    • Row A-H: Different Lewis Acids (0.1 M in DCM): TMSOTf, TiCl4, SnCl4, BF3·OEt2, ZnCl2, AlCl3, etc.

    • Columns 1-12: Different Solvents or Additives (DCM, Toluene, DCE, with/without Et3N).

  • Reaction Assembly:

    • In a glass-coated 96-well reaction block (e.g., Radleys Tech), dispense:

      • 50 µL OMB (0.2 M in solvent).

      • 50 µL Silylated Cytosine (0.24 M in solvent).

    • Cool block to -78°C or 0°C (depending on screen tier).

    • Add 50 µL of Lewis Acid solution to respective rows.

  • Work-up:

    • Quench with saturated NaHCO3 (100 µL).

    • Extract with DCM (300 µL).

    • Evaporate solvent and reconstitute in Mobile Phase.

  • Readout:

    • Analyze via UPLC-MS.

    • Monitor the ratio of Lamivudine (cis) vs. Trans-isomer .

    • Metric: Selectivity Factor = Area(cis) / Area(trans).

Visualizing the Screening Workflow

Figure 2: HTS Data Logic & Decision Tree

HTS_Workflow Start Start: OMB Library Dispense Dispense to 384-Well Plate Start->Dispense Incubate Incubate with Enzyme/Catalyst Dispense->Incubate Quench Quench & Extract Incubate->Quench Analyze Chiral HPLC / MS Analysis Quench->Analyze Decision Check E-Value / dr Analyze->Decision Hit Hit: E > 50 or dr > 20:1 Scale Up Decision->Hit Pass Fail No Selectivity Discard Decision->Fail Fail

Caption: Decision tree for validating hits in the HTS campaign. "dr" refers to diastereomeric ratio.

Critical Experimental Considerations

  • Solubility: OMB is lipophilic. In aqueous enzymatic screens, ensure sufficient agitation or use a biphasic system (e.g., Toluene/Water) to maintain substrate availability without denaturing the enzyme.

  • Spontaneous Hydrolysis: The 5-methoxy acetal is acid-labile. Ensure buffers for enzymatic screening are maintained at pH ≥ 6.0 to prevent degradation of the oxathiolane ring before resolution.

  • Racemization: If performing Dynamic Kinetic Resolution (DKR), conditions must be found where the unreacted enantiomer racemizes in situ (usually via the aldehyde intermediate) while the product does not.

References

  • PubChem. (n.d.).[2] 2(S)-(benzoyloxymethyl)-1,3-oxathiolane.[3] National Library of Medicine. Retrieved from [Link][3]

  • Beilstein Journals. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues.[1][4] Beilstein J. Org. Chem. Retrieved from [Link]

  • Google Patents. (2007). EP2161267A1 - A process for stereoselective synthesis of lamivudine.[5] Retrieved from

  • Royal Society of Chemistry. (2013). Semi-continuous multi-step synthesis of lamivudine.[6] Organic & Biomolecular Chemistry.[5][6] Retrieved from [Link]

Sources

Method

use of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate in organic synthesis

Application Note: Strategic Utilization of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate in Nucleoside Analog Synthesis Executive Summary This technical guide details the application of 1,3-Oxathiolane-2-methanol, 5-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate in Nucleoside Analog Synthesis

Executive Summary

This technical guide details the application of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate (CAS 139253-83-1) as a pivotal "pseudosugar" donor in the synthesis of antiretroviral nucleoside reverse transcriptase inhibitors (NRTIs), specifically Lamivudine (3TC) and Emtricitabine (FTC). Unlike traditional ribose donors, this oxathiolane derivative utilizes a sulfur-oxygen heterocycle to impart unique resistance profiles and bioavailability to the final drug. This protocol focuses on the Vorbrüggen glycosylation , stereochemical management of the cis/trans isomers, and downstream deprotection, providing a robust workflow for process chemists.

Compound Profile & Mechanistic Role

  • Chemical Name: 2-(Benzoyloxymethyl)-5-methoxy-1,3-oxathiolane

  • CAS Number: 139253-83-1

  • Role: Electrophilic Glycosyl Donor

  • Key Functionality:

    • C5-Methoxy Group: Acts as the leaving group (anomeric activation site). Upon Lewis acid activation, it generates an oxathiolanium cation (analogous to an oxocarbenium ion) that accepts the nucleobase.

    • C2-Benzoyloxymethyl: Provides steric bulk to influence facial selectivity during coupling and protects the primary alcohol until the final step.

Mechanistic Pathway

The reaction proceeds via an


-like mechanism. The Lewis acid complexes with the C5-methoxy oxygen, facilitating its departure and forming an intimate ion pair (oxathiolanium species). The silylated nucleobase then attacks the C5 position.

Figure 1: Mechanistic pathway for the activation of 5-methoxy-1,3-oxathiolane donors.

Experimental Protocol: Vorbrüggen Glycosylation

This protocol describes the coupling of the 5-methoxy donor with Cytosine to form the protected Lamivudine intermediate.

Materials & Reagents
ReagentRoleEquivalentsNotes
5-Methoxy Donor Substrate1.0Dried via azeotropic distillation with toluene if necessary.
Cytosine Nucleobase1.1 - 1.2Must be silylated prior to coupling.
HMDS Silylating Agent2.5 - 3.0Hexamethyldisilazane; used with catalytic ammonium sulfate.
TMSOTf Catalyst1.0 - 1.2Trimethylsilyl trifluoromethanesulfonate; Lewis Acid.
Dichloromethane (DCM) Solvent-Anhydrous (<50 ppm water).
Triethylamine Quench1.5To neutralize acid post-reaction.
Step-by-Step Procedure

Phase 1: Silylation of the Nucleobase

  • Setup: Charge a dry reactor with Cytosine (1.2 eq) and Hexamethyldisilazane (HMDS, 3.0 eq). Add a catalytic amount of ammonium sulfate (0.05 eq).

  • Reflux: Heat the mixture to reflux (approx. 120°C if neat, or reflux in toluene) under nitrogen for 4–6 hours until a clear homogeneous solution is obtained (indicating formation of bis-silylated cytosine).

  • Concentration: Remove excess HMDS under vacuum to yield the silylated base as a viscous oil or solid. Dissolve this residue in anhydrous DCM (5–10 volumes).

Phase 2: Glycosylation (Coupling) [1]

  • Dissolution: Dissolve 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate (1.0 eq) in anhydrous DCM (5 volumes).

  • Mixing: Add the donor solution to the silylated cytosine solution at room temperature.

  • Activation: Cool the mixture to 0°C. Add TMSOTf (1.1 eq) dropwise over 30 minutes, maintaining internal temperature <5°C.

    • Note: TiCl4 (0.8 eq) can be used as an alternative Lewis acid but may favor the trans-isomer and requires stricter temperature control (-10°C).

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor by HPLC or TLC (EtOAc/Hexane 1:1) for the disappearance of the donor.

  • Quench: Carefully add Triethylamine (1.5 eq) or saturated aqueous

    
     to quench the Lewis acid. Stir for 30 minutes.
    

Phase 3: Workup & Isolation

  • Separation: Separate the organic layer and wash with water (2x) and brine (1x).

  • Drying: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Result: A crude foam containing a mixture of cis and trans isomers of 2'-benzoyloxymethyl-3'-thiacytidine.

Stereochemical Control & Resolution

The therapeutic activity of Lamivudine resides in the cis-(-) enantiomer. The coupling reaction typically yields a mixture of cis and trans isomers (often 1:1 to 1:2 favoring trans due to thermodynamic control).

Strategy for Cis-Enrichment:
  • Kinetic Resolution (Post-Coupling): The cis and trans isomers have significantly different solubilities. The cis isomer can often be isolated by fractional crystallization from ethanol or ethyl acetate/hexane mixtures.

    • Protocol: Dissolve crude residue in hot Ethanol (5 volumes). Cool slowly to 0°C. The cis-isomer (or salicylate salt if using salicylic acid) often precipitates preferentially.

  • Chemical Interconversion: If the trans isomer is dominant, it can be re-equilibrated to the cis form using a Lewis acid (e.g., TMSI) or by resubjecting to coupling conditions, although this is less common than simple separation.

Downstream Processing: Deprotection

To obtain the final API (Lamivudine), the benzoate protecting group must be removed.

Protocol:

  • Reagent: Methanolic Ammonia (

    
     in MeOH, 7N) or Sodium Methoxide (
    
    
    
    ) in Methanol.
  • Condition: Dissolve the purified cis-intermediate in Methanol (10 volumes). Add

    
    /MeOH (5 eq).
    
  • Reaction: Stir at room temperature for 12–24 hours.

  • Purification: Concentrate to dryness. Recrystallize from Ethanol/Water to remove the benzamide byproduct and obtain pure Lamivudine.

Safety & Handling

  • TMSOTf/TiCl4: Highly corrosive and moisture-sensitive. Handle under inert atmosphere (Nitrogen/Argon). Fumes are toxic; use a fume hood.

  • 1,3-Oxathiolanes: Sulfur-containing heterocycles can have strong odors and potential sensitizing properties. Wear appropriate PPE (gloves, goggles, lab coat).

  • HMDS: Flammable and releases ammonia upon hydrolysis.

References

  • Liotta, D. C., et al. (1992). "The Synthesis and Biological Activities of 1,3-Oxathiolane Nucleosides." Journal of Organic Chemistry. Link

  • Goodyear, M. D., et al. (2005).[2] "Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution." Tetrahedron Letters. Link

  • Yavari, I., et al. (2008). "Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones." Synlett. Link

  • European Patent Office. (2010). "Process for Stereoselective Synthesis of Lamivudine." EP2161267A1.[3] Link

  • Beilstein Journals. (2021). "Synthetic strategies toward 1,3-oxathiolane nucleoside analogues." Beilstein Journal of Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

Welcome to the technical support center for the synthesis of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related compounds. Our goal is to provide in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.

Overview: A Plausible Synthetic Strategy

The synthesis of 2,5-substituted 1,3-oxathiolanes is a well-established field, primarily driven by their importance as key intermediates for antiviral nucleoside analogues like Lamivudine.[1][2][3][4] A common and effective method for constructing the 1,3-oxathiolane ring is the acid-catalyzed cyclocondensation of an aldehyde with a thiol.[3]

For the target molecule, a logical approach involves the reaction between a protected glyceraldehyde derivative, such as 2-(benzoyloxy)acetaldehyde, and a methoxy-substituted mercaptoalcohol. The reaction is typically promoted by a Lewis acid to facilitate the reaction and influence the stereochemical outcome.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2-(Benzoyloxy)acetaldehyde C Cyclocondensation A->C B 1-Mercapto-2-methoxyethane B->C D 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate (Mixture of Isomers) C->D Lewis Acid (e.g., ZrCl4) Toluene, Reflux

Caption: Proposed synthetic workflow for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,3-oxathiolane derivatives.

Q1: My reaction has a very low yield or did not proceed at all. What are the likely causes and how can I fix this?

A1: Root Cause Analysis & Solutions

Low or no product formation is a frequent issue that can often be traced back to starting material quality, catalyst activity, or suboptimal reaction conditions.

  • Causality: The core of this synthesis is a cyclocondensation reaction, which is an equilibrium process. To drive the reaction towards the product, removal of water is often necessary, and the catalyst must be active. Lewis acids, which are commonly used, are highly sensitive to moisture and can be deactivated if the reagents and solvent are not anhydrous.[5] Furthermore, the reaction temperature plays a critical role; insufficient heat may lead to a slow or stalled reaction, while excessive heat can cause decomposition of starting materials or the desired product.[4]

  • Troubleshooting Steps:

    • Verify Starting Material Purity:

      • 2-(Benzoyloxy)acetaldehyde: This aldehyde can be prone to polymerization or oxidation. It's advisable to use freshly prepared or purified material. Purity can be checked by ¹H NMR.

      • 1-Mercapto-2-methoxyethane: Thiols can oxidize to disulfides upon exposure to air. Ensure the thiol is pure and stored under an inert atmosphere (Nitrogen or Argon).

    • Ensure Anhydrous Conditions:

      • Dry your solvent (e.g., toluene) using appropriate methods like distillation from sodium/benzophenone or by passing it through an activated alumina column.

      • Dry all glassware in an oven before use.

      • Handle hygroscopic Lewis acid catalysts in a glovebox or under a stream of inert gas.

    • Catalyst Selection and Handling:

      • While various Lewis acids can be used, Zirconium (IV) chloride (ZrCl₄) has been shown to be effective and mild for similar N-glycosylation reactions, which also involve the formation of a new bond at the anomeric center of a sugar-like moiety.[5][6]

      • Ensure the Lewis acid is from a fresh, unopened container or has been stored properly. An inactive catalyst is a common reason for reaction failure.

    • Optimize Reaction Conditions:

      • A systematic approach to optimizing conditions is recommended. See the table below for a suggested optimization matrix.

ParameterRange to InvestigateRationale
Temperature Room Temp to RefluxTo find the balance between reaction rate and stability of reactants/products.[4]
Catalyst Loading 0.5 - 1.5 equivalentsTo ensure sufficient activation without promoting side reactions. An optimum of 0.5 eq of ZrCl4 has been reported for similar reactions.[5][6]
Reaction Time 2 - 24 hoursTo monitor for reaction completion and identify potential product degradation over time.
Water Removal Dean-Stark trapTo drive the equilibrium towards product formation.

Table 1: Reaction Optimization Parameters.

Q2: I've successfully synthesized the product, but it's a mixture of isomers. How can I improve the stereoselectivity and separate the isomers?

A2: Managing Stereochemistry

The formation of a mixture of diastereomers (typically cis and trans) is a common outcome in the synthesis of 2,5-disubstituted 1,3-oxathiolanes when achiral starting materials are used without a stereodirecting influence.[1]

G cluster_0 Planar Intermediate/Transition State cluster_1 Products A Hemithioacetal Intermediate B cis-Isomer A->B Attack from one face C trans-Isomer A->C Attack from the opposite face

Caption: Formation of cis and trans isomers.

  • Causality: The 1,3-oxathiolane ring is formed via a cyclization step that creates two new stereocenters at positions C2 and C5. Without any chiral influence, the attack on the intermediate can occur from either face, leading to a mixture of diastereomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. Certain Lewis acids can coordinate with the reactants to favor the formation of one isomer over the other.[1][7]

  • Improving Stereoselectivity:

    • Lewis Acid Screening: The choice of Lewis acid can significantly impact the diastereomeric ratio. Consider screening a variety of Lewis acids (e.g., SnCl₄, TiCl₄, ZrCl₄) to find one that provides better selectivity for your specific substrate.[1]

    • Enzymatic Resolution: For achieving high enantiomeric purity, enzymatic methods are a powerful tool.[8][9] While this would likely involve modifying the synthetic route (e.g., using a different protecting group that can be a substrate for a lipase), it is a highly effective strategy for producing single enantiomers.

    • Chiral Auxiliaries: Incorporating a chiral auxiliary into one of the starting materials can direct the stereochemical outcome of the cyclization. For instance, using a chiral thiol could lead to a diastereoselective synthesis.

  • Separating Isomers:

    • Silica Gel Chromatography: This is the most common method for separating diastereomers. Since diastereomers have different physical properties, they will exhibit different retention factors (Rf) on a TLC plate and can be separated by column chromatography.

      • Pro-Tip: Run a gradient elution (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) to find the optimal solvent system that provides the best separation on a TLC plate before attempting a large-scale column.

    • Fractional Crystallization: If the product is crystalline, it may be possible to separate the isomers by fractional crystallization, as diastereomers can have different solubilities and crystal packing arrangements.

Q3: My NMR spectrum shows several unexpected signals, suggesting the presence of byproducts. What are the likely side reactions?

A3: Identifying and Mitigating Side Reactions

The presence of byproducts is often due to the high reactivity of the starting materials or undesired subsequent reactions of the product.

  • Causality & Common Byproducts:

    • Self-Condensation of Aldehyde: Aldehydes, especially in the presence of acid catalysts, can undergo self-condensation (aldol reaction) to form polymeric material.

    • Disulfide Formation: The thiol starting material can be oxidized to a disulfide, especially if the reaction is not performed under an inert atmosphere.

    • Ring Opening/Rearrangement: The 1,3-oxathiolane ring, while generally stable, can undergo ring-opening or rearrangement reactions under harsh acidic conditions or in the presence of certain reagents.[3][10]

    • Elimination: Depending on the substrate and conditions, elimination reactions could be a competing pathway.[11]

  • Mitigation Strategies:

    • Use an Inert Atmosphere: Always run the reaction under a nitrogen or argon atmosphere to prevent oxidation of the thiol.

    • Control the Rate of Addition: Add the Lewis acid catalyst slowly at a low temperature to control the exotherm and minimize side reactions. Consider adding the aldehyde slowly to a solution of the thiol and catalyst to keep the instantaneous concentration of the aldehyde low, thus disfavoring self-condensation.

    • Temperature Control: Avoid excessive heating, as this can promote decomposition and side reactions.[4]

    • Protecting Group Strategy: The benzoate group is a good choice for protecting the hydroxyl group. Ensure that it is stable to the reaction conditions. If cleavage of the benzoate is observed, a more robust protecting group might be necessary.[][13][14]

Key Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of 1,3-Oxathiolanes

This is a general guideline and should be optimized for the specific substrates.

  • To an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the thiol (1.0 eq) and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., ZrCl₄, 0.5 - 1.0 eq) under a stream of nitrogen.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add a solution of the aldehyde (1.0 - 1.2 eq) in anhydrous toluene dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and then heat to reflux (if necessary) while monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate to obtain a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin eluting with the low-polarity solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent to elute the products.

  • Analyze the collected fractions by TLC to identify and combine those containing the pure desired isomer(s).

References

  • Yadav, V. K., & Sriram, M. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2689–2722. [Link]

  • Jayashree, B. S., et al. (2020). Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation. Organic Process Research & Development, 24(3), 425–432. [Link]

  • Beigelman, L., & Matulic-Adamic, J. (2001). Nucleobase Protection of Deoxyribo- and Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 5(1), 2.1.1-2.1.19. [Link]

  • Letsinger, R. L., & Miller, P. S. (1969). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society, 91(12), 3356–3359. [Link]

  • Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 894-901. [Link]

  • Kashinath, D., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2689-2722. [Link]

  • Google Patents. (n.d.). CN101362752A - Synthesis method of lamivudine intermediate.
  • Singh, R. K., et al. (2010). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Oriental Journal of Chemistry, 26(2), 4963-4970. [Link]

  • Yavari, I., et al. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(6), 889-891. [Link]

  • Ren, Y., et al. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(81), 9239-9241. [Link]

  • Jayashree, B. S., et al. (2020). Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation. Organic Process Research & Development. [Link]

  • Beigelman, L., & Matulic-Adamic, J. (2001). Protection of 5'-hydroxy functions of nucleosides. Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.3. [Link]

  • Berglund, P., & Hult, K. (2014). Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution. ChemInform, 45(41). [Link]

  • Ioannou, M., Porter, M. J., & Saez, F. (2002). A ring expansion reaction of 1,3-oxathiolanes. Chemical Communications, (4), 346-347. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Jiang, X., et al. (2021). Synthesis of substituted 1,3-oxathiolane-2-imines. ResearchGate. [Link]

  • Plevoets, M., & Bolm, C. (2023). Direct Access to 1,3-Oxathiolan-5-ones through (3+2)-Cycloaddition of Thioketones and Acetylenedicarboxylic Acid. Qucosa. [Link]

  • Kihara, N., Nakawaki, Y., & Endo, T. (1996). Preparation of 1,3-Oxathiolane-2-thiones by the Reaction of Oxirane and Carbon Disulfide. The Journal of Organic Chemistry, 61(19), 6778-6780. [Link]

  • Pihlaja, K., et al. (2008). 3-Oxo-1,3-oxathiolanes-synthesis and stereochemistry. Magnetic Resonance in Chemistry, 46(7), 676-682. [Link]

  • Medicines for All Institute. (n.d.). Novel Synthesis Using Alternative Chiral Directing Group. Retrieved from [Link]

  • Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development. [Link]

  • Di Mola, A., et al. (2022). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Molecules, 27(23), 8345. [Link]

  • Barrow, M. J., & Christie, S. D. R. (2022). Benzo[d][1][5]oxathiole-2-thione. Molbank, 2022(4), M1487. [Link]

  • Google Patents. (n.d.). RU2439069C2 - Method of producing 1,3-oxathiolane nucleosides.
  • Gonzalez, L., et al. (2022). Parallel Synthesis of Structurally Diverse Heterocycle Compounds using Microwave Assisted Three Component Reaction. Chemistry Proceedings, 12(1), 6. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). The report published in the synthesis of 1,3-oxathiolane-2-thiones.... Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

Welcome to the technical support center for the synthesis of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, helping you to optimize reaction yields and ensure the integrity of your results.

Introduction to the Synthesis

The synthesis of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is typically a two-stage process. Understanding this workflow is critical for effective troubleshooting.

  • Stage 1: Cyclocondensation. This step involves the formation of the core 1,3-oxathiolane ring. A common pathway is the acid-catalyzed reaction between methoxyacetaldehyde and thioglycerol (2-mercapto-1,3-propanediol) to form the intermediate, 1,3-Oxathiolane-2-methanol, 5-methoxy-.

  • Stage 2: Benzoylation. The hydroxyl group of the intermediate is then esterified using benzoic acid or a more reactive derivative, such as benzoyl chloride, to yield the final product.

Each stage presents unique challenges that can impact overall yield and purity. This guide will address specific issues you may encounter in both stages.

G cluster_0 Stage 1: 1,3-Oxathiolane Ring Formation cluster_1 Stage 2: Benzoylation start1 Starting Materials: - Methoxyacetaldehyde - Thioglycerol process1 Acid-Catalyzed Cyclocondensation start1->process1 intermediate Intermediate: 1,3-Oxathiolane-2-methanol, 5-methoxy- process1->intermediate process2 Esterification intermediate->process2 Proceed to Stage 2 start2 Reagents: - Benzoic Acid or - Benzoyl Chloride start2->process2 product Final Product: 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate process2->product

Figure 1. High-level synthetic workflow.

Troubleshooting Guide

This section addresses common problems encountered during synthesis. We provide a logical framework for diagnosing and resolving these issues.

Troubleshooting_Yield start Problem: Low Overall Yield check_step Which step shows low conversion? (Analyze by TLC/LC-MS/NMR) start->check_step stage1 Issue in Stage 1: Cyclocondensation check_step->stage1 Stage 1 stage2 Issue in Stage 2: Benzoylation check_step->stage2 Stage 2 s1_cause1 Incomplete Reaction (Equilibrium Issue) stage1->s1_cause1 s1_cause2 Degradation of Reactants/Product stage1->s1_cause2 s2_cause1 Inefficient Esterification stage2->s2_cause1 s2_cause2 Side Reactions stage2->s2_cause2 s1_sol1 Solution: - Use Dean-Stark to remove H2O - Increase catalyst loading (p-TSA) - Adjust reactant stoichiometry s1_cause1->s1_sol1 s1_sol2 Solution: - Control reaction pH (3-4) - Lower reaction temperature - Use milder catalyst s1_cause2->s1_sol2 s2_sol1 Solution: - Use a more reactive acylating agent (e.g., Benzoyl Chloride) - Add a base (Pyridine, TEA) to neutralize HCl - Increase reaction time/temperature s2_cause1->s2_sol1 s2_sol2 Solution: - Control temperature to prevent by-product formation - Ensure anhydrous conditions s2_cause2->s2_sol2

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges for 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate. This guide is designed for researchers, chemists, and formulation scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate. This guide is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound during their experiments. We provide a series of frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step protocols to help you achieve successful dissolution and maintain the stability of your compound.

Section 1: Understanding the Molecule (FAQs)

This section addresses the fundamental physicochemical properties of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate that are critical for understanding its solubility behavior.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is governed by a combination of its functional groups:

  • Benzoate Ester Group: The large, nonpolar phenyl ring of the benzoate group significantly contributes to the molecule's hydrophobicity (water-repelling nature), making it poorly soluble in aqueous solutions.

  • 1,3-Oxathiolane Ring & Methoxy Group: The ether linkages within the oxathiolane ring and the methoxy group introduce some polarity. The oxygen and sulfur atoms can act as hydrogen bond acceptors.

  • Lack of Hydrogen Bond Donors: The molecule has no hydroxyl (-OH) or amine (-NH) groups, meaning it cannot donate hydrogen bonds. This severely limits its ability to integrate into the hydrogen-bonding network of protic solvents like water.

Q2: What is the expected solubility profile of this compound in common laboratory solvents?

A2: Based on the "like dissolves like" principle, the compound's solubility will vary significantly with the polarity of the solvent.[2] The expected solubility profile is summarized in the table below.

Table 1: Qualitative Solubility Profile in Common Solvents

Solvent Class Example Solvents Expected Solubility Rationale
Nonpolar Aprotic Hexane, Toluene Moderate to Good The nonpolar nature of the solvent interacts favorably with the benzoate group.
Polar Aprotic DMSO, DMF, Acetonitrile, THF, Ethyl Acetate Excellent These solvents can engage in dipole-dipole interactions and accept hydrogen bonds, effectively solvating the entire molecule. DMSO is often the solvent of choice for creating concentrated stock solutions.[3][4]
Polar Protic Water, Aqueous Buffers Poor / Insoluble The high polarity and strong hydrogen-bonding network of water cannot effectively solvate the large hydrophobic portion of the molecule.

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | These solvents have both polar (-OH) and nonpolar (alkyl chain) regions, allowing them to solvate the molecule more effectively than water, but often less so than polar aprotic solvents.[5] |

Q3: Is this compound sensitive to pH?

A3: Yes, but primarily from a stability perspective rather than a direct solubility-enhancement one.

  • Ester Hydrolysis: The benzoate ester linkage is susceptible to hydrolysis, a reaction that breaks the ester bond to form benzoic acid and the parent alcohol. This reaction is catalyzed by both acid and base, with the rate being slowest in the neutral pH range (approximately pH 4-6).[6][7][8] At highly acidic or alkaline pH, the compound will degrade, which can be mistaken for a change in solubility.

  • Ring Stability: The 1,3-oxathiolane ring itself can be sensitive to pH. Studies on related structures show that ring closure reactions are often optimized in a slightly acidic pH range (pH 3-4), and alkaline conditions can lead to rapid decomposition.[9][10]

Therefore, for experimental work, it is critical to maintain a near-neutral pH (6.0-7.5) to ensure the chemical integrity of the compound.

Section 2: Troubleshooting Guide: Common Solubility Issues

This section provides direct answers and protocols for specific problems you may encounter in the lab.

Issue 1: The compound will not dissolve in my aqueous buffer.
  • Q: Why is my compound insoluble in aqueous solutions?

    • A: As discussed in the FAQs, the molecule is moderately hydrophobic and lacks the ability to form strong interactions with water molecules. Its internal cohesive energy is stronger than the energy gained by interacting with water, so it remains an undissolved solid.

  • Q: How can I use co-solvents to improve solubility?

    • A: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11][12][13][14] This "less polar" environment lowers the energy barrier for solvating a hydrophobic compound. For nonpolar molecules, the increase in solubility can be several orders of magnitude.[13] The goal is to create a stock solution in 100% co-solvent (like DMSO) and then dilute it carefully into your aqueous medium.

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-Solvent Abbreviation Key Properties & Considerations
Dimethyl Sulfoxide DMSO Excellent solubilizing power for a wide range of compounds.[3] Use at the lowest effective concentration in final assays (typically <0.5%) as it can have biological effects.
Ethanol EtOH Less toxic than DMSO for many cell-based assays. Good solubilizing power but may require higher percentages.
Polyethylene Glycol 400 PEG 400 A viscous, low-toxicity co-solvent often used in formulations.[15]

| N,N-Dimethylformamide | DMF | Strong solubilizing power, similar to DMSO. Handle with care due to toxicity. |

  • Q: What is the step-by-step protocol for preparing a stock solution using a co-solvent?

    • A: Follow this validated protocol to prepare a high-concentration stock solution.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh the Compound: Accurately weigh the desired mass of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate into a sterile glass or polypropylene vial.

  • Add Co-Solvent: Add a small volume of 100% anhydrous DMSO (or other chosen co-solvent) to the vial. Start with a volume calculated to produce a high concentration (e.g., 10-50 mM).

  • Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (30-40°C) or brief sonication can be used.[2] Visually inspect to ensure no solid particles remain.

  • Serial Dilution (if needed): From this concentrated stock, create any lower-concentration stocks by diluting with the same co-solvent.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption by the solvent.

co_solvent_workflow start Start: Need to dissolve compound in aqueous buffer check_direct Attempt direct dissolution in aqueous buffer start->check_direct is_soluble Is it fully soluble at desired concentration? check_direct->is_soluble use_cosolvent Select a co-solvent (e.g., DMSO) is_soluble->use_cosolvent No success Success: Compound is in solution. Proceed with experiment. is_soluble->success Yes prepare_stock Prepare concentrated stock in 100% co-solvent (Protocol 1) use_cosolvent->prepare_stock dilute_stock Dilute stock into aqueous buffer prepare_stock->dilute_stock check_precipitate Does it precipitate upon dilution? dilute_stock->check_precipitate check_precipitate->success No optimize_dilution Optimize dilution: - Add stock slowly - Vortex during addition - Lower final concentration check_precipitate->optimize_dilution Yes failure Insoluble. Consider alternative strategy (e.g., Surfactants) optimize_dilution->dilute_stock optimize_dilution->failure:w If still precipitating

Caption: Decision workflow for using the co-solvent method.

Issue 2: The compound precipitates out of my stock solution upon dilution.
  • Q: What causes precipitation upon dilution of a co-solvent stock?

    • A: This occurs when the addition of the stock solution to the aqueous buffer raises the final co-solvent concentration to a level that is too low to maintain the compound's solubility. The compound, suddenly finding itself in a predominantly aqueous environment, crashes out of the solution. This is a common issue when working with hydrophobic compounds.[12]

  • Q: How can I prevent this?

    • A:

      • Reduce Final Concentration: The most straightforward solution is to aim for a lower final concentration of your compound in the aqueous medium.

      • Optimize the Dilution Process: Instead of adding the stock to the buffer in one go, add the stock solution slowly and dropwise to the buffer while vigorously vortexing or stirring. This avoids creating localized areas of high concentration that can initiate precipitation.

      • Increase Co-solvent Percentage: If your experimental system can tolerate it, increase the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO).

      • Consider Surfactants: If precipitation remains an issue, using a surfactant in your aqueous buffer may be necessary.

Issue 3: I need to dissolve the compound directly in an aqueous medium without organic solvents.
  • Q: Can I use surfactants to improve aqueous solubility?

    • A: Yes. Surfactants (or detergents) are an excellent alternative to co-solvents.[2] Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[16] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles .[17][18] The hydrophobic tails form a core that can encapsulate your poorly soluble compound, while the hydrophilic heads face the water, effectively creating a stable, aqueous dispersion of the drug.[17][18][19]

  • Q: How do I select the right surfactant?

    • A: For most biological and pharmaceutical research, non-ionic surfactants are preferred due to their lower toxicity and biocompatibility.[18][20][21] The choice depends on the specific requirements of your assay.

Table 3: Common Non-ionic Surfactants for Micellar Solubilization

Surfactant Common Name Key Properties & Considerations
Polysorbate 20 Tween® 20 Commonly used in immunoassays and biological buffers. Forms relatively small micelles.
Polysorbate 80 Tween® 80 Often used in pharmaceutical formulations to solubilize hydrophobic drugs.[21]
Polyoxyethylene(100)stearyl ether Brij® S100 A polyoxyethylene ether surfactant, useful for creating stable dispersions.

| Triton™ X-100 | - | A very common lab detergent, effective for solubilization but can interfere with some biological assays. |

  • Q: What is the protocol for preparing a formulation with a surfactant?

    • A: This protocol describes how to use micellar solubilization.

Protocol 2: Solubilization Using Surfactants
  • Prepare Surfactant Solution: Prepare an aqueous buffer (e.g., PBS, pH 7.4) containing the chosen surfactant at a concentration well above its CMC (typically 0.1% to 1% w/v).

  • Add Compound: Weigh the solid 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate and add it directly to the surfactant-containing buffer.

  • Facilitate Solubilization: Stir or vortex the mixture vigorously. Gentle heating (30-40°C) can significantly accelerate the rate of micellar incorporation.

  • Equilibration: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure equilibrium is reached and maximum solubilization has occurred.

  • Clarification (Optional): If any undissolved material remains, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes and carefully collect the supernatant. This ensures you are working with a truly solubilized fraction.

micelle_diagram cluster_micelle Micelle drug Hydrophobic Compound s1 s1->s1_tail s2 s2->s2_tail s3 s3->s3_tail s4 s4->s4_tail s5 s5->s5_tail s6 s6->s6_tail s7 s7->s7_tail s8 s8->s8_tail s9 s9->s9_tail s10 s10->s10_tail water Aqueous Environment (Water) key_head Hydrophilic Head key_tail Hydrophobic Tail key_head_node key_tail_node->key_tail_end

Caption: Mechanism of micellar solubilization.

Issue 4: I suspect my compound is degrading in solution.
  • Q: What are the signs of degradation?

    • A: Visual signs include the solution becoming cloudy over time (not due to precipitation), or a change in color. Analytically, you may observe a shift in the solution's pH or the appearance of new peaks and a decrease in the parent peak area during HPLC analysis.

  • Q: How can I minimize degradation?

    • A:

      • Control pH: As discussed, the compound is most stable in a neutral pH environment. Always use a well-buffered solution in the pH 6.0-7.5 range. Avoid highly acidic or basic conditions.

      • Control Temperature: While gentle warming can aid dissolution, prolonged exposure to high temperatures can accelerate hydrolysis.[22] Store stock solutions at low temperatures (-20°C or -80°C).

      • Prepare Fresh Solutions: For best results, especially in sensitive assays, prepare working dilutions from your frozen stock solution fresh on the day of the experiment.

      • Protect from Light: While there is no specific data on this compound's photosensitivity, it is good laboratory practice to protect solutions of organic compounds from direct light by using amber vials or covering them with foil.

Section 3: Advanced Strategies & Protocols

For challenging applications requiring precise solubility data, the following protocol can be used.

Protocol 3: Quantitative Determination of Aqueous Solubility

This protocol is a high-throughput method adapted from standard industry practices to determine the kinetic or thermodynamic solubility of a compound.[23][24]

  • Prepare Standards: Create a calibration curve by preparing a series of known concentrations of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze these standards using a quantitative method like HPLC-UV or LC-MS to establish a linear relationship between concentration and instrument response.

  • Prepare Test Solutions: In a 96-well filter plate, add a small aliquot of a concentrated DMSO stock of your compound to an aqueous buffer (e.g., 10 µL of 10 mM stock into 190 µL of buffer).[24] This creates a supersaturated solution.

  • Equilibrate: Seal the plate and shake it at room temperature for an extended period (1.5 hours for kinetic solubility, 18-24 hours for thermodynamic solubility).[24]

  • Filter: Place the filter plate on a vacuum manifold connected to a clean 96-well collection plate. Apply vacuum to filter the solutions, separating the soluble fraction from any undissolved precipitate.

  • Analyze: Transfer the filtrate to an analysis plate. Quantify the concentration of the dissolved compound in the filtrate using the previously established calibration curve. This value represents the aqueous solubility under the tested conditions.

References
  • Micellar solubilization. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Gong, G., et al. (2021). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Petroleum Science, 18(5), 1466-1475.
  • Shimizu, S., & Matubayasi, N. (2021). Cooperativity in micellar solubilization. Physical Chemistry Chemical Physics, 23(13), 7672-7681.
  • Grokipedia. (n.d.). Micellar solubilization. Retrieved February 21, 2026, from [Link]

  • Rangel-Yagui, C. O., Pessoa, A., Jr., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147–163.
  • University of Massachusetts Lowell. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Comisar, C. M., et al. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 46(17), 5533–5540.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • Lide, D. R. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory.
  • Casiraghi, A., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering, 7(9), 1959-1970.
  • ResearchGate. (2025, August 5). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. [Link]

  • Al-kassas, R., et al. (2026). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 18(1), 5.
  • ResearchGate. (2025, August 10). Solubilization Capabilities of Some Cationic, Anionic, and Nonionic Surfactants toward the Poorly Water-Soluble Antibiotic Drug Erythromycin | Request PDF. [Link]

  • Hashem, F., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. AAPS Open, 11(1), 16.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 21, 2026, from [Link]

  • S., S., & S., S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 9(8), 3049-3057.
  • ResearchGate. (n.d.). Co-solvent systems in dissolution testing: Theoretical considerations. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures | Request PDF. Retrieved February 21, 2026, from [Link]

  • Chen, G., et al. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Journal of Solution Chemistry, 47(2), 229-243.
  • PubChem. (n.d.). Methyl 3-ethoxy-4-methoxybenzoate. Retrieved February 21, 2026, from [Link]

  • Rajpoot, K., & Jain, S. K. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology, 6(9), 957-963.
  • ResearchGate. (2025, August 5). Thermodynamics of Solutions I: Benzoic Acid and Acetylsalicylic Acid as Models for Drug Substances and the Prediction of Solubility. [Link]

  • Godse, S. Z. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Washkuhn, R. J., Reutrakul, S., & Robinson, J. R. (1970). Correlation and prediction of rates of alkaline hydrolysis of some benzoate esters. Journal of pharmaceutical sciences, 59(6), 779–781.
  • Jouyban, A., et al. (2019). Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Pharmaceutical Sciences, 25(2), 165-170.
  • ResearchGate. (2016, April 30). Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]

  • Kumar, P., & Kumar, R. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2697–2735.
  • PubChem. (n.d.). 2(S)-(benzoyloxymethyl)-1,3-oxathiolane. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of the 4‐alkoxybenzoate esters and their deuterated analogs in this study. Retrieved February 21, 2026, from [Link]

  • DeTora, M., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 762–767.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

  • Molbank. (2024). Benzo[d][19][25]oxathiole-2-thione. MDPI. [Link]

  • ResearchGate. (2017, January 3). Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents: Assisted by Molecular Modeling Studies and in Vitro Antioxidant and Cytotoxicity Evaluation. [Link]

  • PubChem. (n.d.). 5-(Phenylmethoxymethyl)-1,3-oxathiolane-2-thione. Retrieved February 21, 2026, from [Link]

  • DeTora, M., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Semantic Scholar. [Link]

  • Virginia Open Data Portal. (n.d.). 2-Butyl-1,3-oxathiolane. Retrieved February 21, 2026, from [Link]

  • EPA. (n.d.). 2-Methoxy-1,3-oxathiolane. Toxics Release Inventory. Retrieved February 21, 2026, from [Link]

Sources

Optimization

resolving inconsistencies in bioassay results for 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

Case ID: OX-BENZ-5ME-VAR Status: Active Troubleshooting Executive Summary: The "Hidden" Variables Welcome to the Technical Support Center. You are likely accessing this guide because your dose-response curves are shiftin...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-BENZ-5ME-VAR
Status: Active Troubleshooting

Executive Summary: The "Hidden" Variables

Welcome to the Technical Support Center. You are likely accessing this guide because your dose-response curves are shifting, your IC50 values are non-reproducible between days, or you are seeing "ghost" peaks in your LC-MS data.

The Diagnosis: The compound 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is not a simple small molecule; it is a reactive glycosyl donor mimic and a stereochemical mixture . It possesses three distinct failure modes that cause bioassay inconsistency:

  • Stereochemical Drift: The 2,5-substitution pattern creates cis and trans isomers with vastly different biological activities.

  • Acetal Instability: The 5-methoxy group is part of a mixed O,S-acetal, susceptible to spontaneous hydrolysis in aqueous media.

  • Metabolic Lability: The benzoate ester is a prime target for serum esterases found in standard cell culture media.

This guide provides the protocols to isolate and resolve these variables.

Module 1: Stereochemical Integrity (The Isomer Trap)

The Issue: You observe batch-to-batch variability in potency. The Science: This molecule contains two chiral centers (C2 and C5). Synthesis typically yields a racemate of diastereomers (cis and trans).

  • Cis-isomer: Often the bioactive scaffold (mimicking the configuration of FDA-approved analogs like Lamivudine/3TC).

  • Trans-isomer: Often biologically inert or toxic.

  • The Trap: If your supplier provides a "mixture" without defined ratios, your effective concentration of the active isomer varies every time you weigh out the powder.

Troubleshooting Protocol: Isomeric Ratio Validation

Step 1: 1H-NMR Coupling Constant Check Before any assay, validate the cis/trans ratio. You do not need a chiral column for this; standard NMR suffices due to the coupling constants (


) between H2 and H5.
  • Protocol: Dissolve 5 mg in DMSO-d6.

  • Analysis: Focus on the anomeric protons at C5.

    • Trans-isomer: Typically displays a smaller coupling constant (

      
       Hz) due to dihedral angles.
      
    • Cis-isomer: Typically displays a larger coupling constant (

      
       Hz).
      
  • Action: If the ratio shifts >5% between batches, normalize your dosing based on the active isomer's molarity, not total weight.

Step 2: Chiral HPLC (If separation is required)

  • Column: Chiralpak AD-H or AS-H (Amylose-based).

  • Mobile Phase: Hexane:Isopropanol (90:10) is standard for benzoate esters.

  • Flow: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzoate chromophore).

Module 2: Chemical Stability (The Acetal & Sulfur Problem)

The Issue: Potency decreases over time within the same experiment (e.g., 0h vs 24h). The Science:

  • 5-Methoxy Acetal Hydrolysis: The 5-position is a cyclic O,S-acetal. In acidic environments (or even neutral water over time), the methoxy group can leave, generating the hemiacetal (5-OH) or opening the ring to form an aldehyde-thiol chain.

  • Sulfur Oxidation: The sulfur atom is prone to oxidation to the sulfoxide (

    
    ) in the presence of air, especially in solution.
    
Visualizing the Degradation Pathways

DegradationPathways Compound Parent Compound (5-OMe Benzoate) Sulfoxide Sulfoxide (Inactive/Polar) Compound->Sulfoxide Oxidation (Air/DMSO) Hemiacetal 5-OH Hemiacetal (Unstable) Compound->Hemiacetal Hydrolysis (H2O/H+) RingOpen Ring Opening (Aldehyde/Thiol) Hemiacetal->RingOpen Equilibrium

Figure 1: Primary degradation pathways. The 5-OMe hydrolysis is pH-dependent, while Sulfoxide formation is storage-dependent.

Troubleshooting Protocol: Handling & Storage
ParameterRecommendationWhy?
Solvent Anhydrous DMSO Avoids hydrolysis. Store under Argon/Nitrogen.
Avoid Protic Solvents (MeOH/EtOH) The 5-OMe group can undergo "trans-acetalization" (swapping methoxy for ethoxy) in alcohols.
pH Buffer Keep pH > 7.0 Acetals are acid-labile. Avoid acidic buffers (e.g., Acetate). Use HEPES or PBS (pH 7.4).
Freeze/Thaw Single Use Aliquots Repeated cycles introduce moisture (hydrolysis) and oxygen (sulfoxide formation).

Module 3: Biological Matrix Interference (The Serum Trap)

The Issue: The compound works in biochemical assays (enzyme-free) but fails or shows erratic results in cell culture (Cell-based assays). The Science: The Benzoate Ester at position 2 is a "soft drug" motif. It is highly susceptible to Carboxylesterases (CES) present in Fetal Bovine Serum (FBS) and liver microsomes.

  • Result: Rapid cleavage of the benzoate to form 1,3-oxathiolane-2-methanol (free alcohol) + Benzoic Acid.

  • Consequence: The free alcohol is much more polar and may not penetrate the cell membrane as effectively, or it may be the actual active species, meaning your assay measures the rate of hydrolysis rather than the drug's potency.

Troubleshooting Protocol: Serum Stability Check

Step 1: The "Media-Only" Control Run a mock incubation to determine the half-life (


) of the benzoate in your specific media.
  • Prepare media (DMEM + 10% FBS).

  • Spike compound to 10 µM.

  • Incubate at 37°C.

  • Sample at 0, 1, 4, and 24 hours.

  • Analyze via LC-MS. Look for the loss of Parent (M+) and appearance of the Alcohol (M-104) and Benzoic Acid.

Step 2: Heat Inactivation If hydrolysis is confirmed and unwanted:

  • Heat Inactivate FBS: 56°C for 30 minutes. This denatures many complement proteins and esterases.

  • Switch to Low-Serum Media: Reduce FBS to 1% or use serum-free media (Opti-MEM) for short-duration assays (<24h).

Decision Logic: Resolving Inconsistencies

Use this logic flow to pinpoint the exact source of your assay failure.

TroubleshootingLogic Start Start: Inconsistent Bioassay Data CheckNMR 1. Check 1H-NMR (Cis/Trans Ratio) Start->CheckNMR IsomerIssue Isomer Ratio Varied? CheckNMR->IsomerIssue ActionNormalize Action: Normalize Dose by Active Isomer IsomerIssue->ActionNormalize Yes CheckMedia 2. Check Media Stability (LC-MS in Media) IsomerIssue->CheckMedia No HydrolysisIssue Benzoate Cleaved? CheckMedia->HydrolysisIssue ActionInactivate Action: Heat Inactivate FBS or Use Inhibitor HydrolysisIssue->ActionInactivate Yes CheckStock 3. Check Stock Solution (Sulfoxide/Acetal Loss) HydrolysisIssue->CheckStock No ActionFresh Action: Prepare Fresh Stock (Anhydrous DMSO) CheckStock->ActionFresh

Figure 2: Step-by-step diagnostic workflow for isolating the root cause of variability.

Frequently Asked Questions (FAQ)

Q: Can I use methanol to prepare my stock solution? A: No. The 5-methoxy group is an acetal. In methanol, especially with trace acid, it can undergo exchange. Furthermore, the benzoate ester can undergo transesterification. Always use anhydrous DMSO or DMA (Dimethylacetamide).

Q: My compound precipitated when I added it to the cell media. A: Benzoate esters are lipophilic. If you are dosing at high concentrations (>50 µM), the rapid shift from DMSO to aqueous media can cause crashing out.

  • Fix: Pre-dilute in an intermediate solvent or ensure your final DMSO concentration is 0.5% (if cells tolerate it) to aid solubility. Sonicate the media immediately upon addition.

Q: Is the "cis" or "trans" form the active one? A: In the context of oxathiolane nucleoside analogs (like Lamivudine), the cis-enantiomer (specifically the 2R,5S configuration) is typically the bioactive antiviral agent. However, for this specific benzoate intermediate, you must determine which isomer is required for your downstream synthesis or biological target. Do not assume the racemate is sufficient.

References

  • Stereoselective Synthesis & Bioactivity

    • Title: Synthetic strategies toward 1,3-oxathiolane nucleoside analogues.[1][2][3][4]

    • Source: Beilstein J. Org. Chem. (via PMC).
    • URL:[Link]

  • Oxathiolane Conformational Analysis

    • Title: 3-Oxo-1,3-oxathiolanes-synthesis and stereochemistry.
    • Source: PubMed.
    • URL:[Link]

  • Ester Hydrolysis in Media

    • Title: Comparative chemical and biological hydrolytic stability of homologous esters.[5][6]

    • Source: Scientific Reports (via PMC).
    • URL:[Link]

  • Compound Data & Structure

    • Title: 2(S)-(benzoyloxymethyl)-1,3-oxathiolane (PubChem CID 59608991).[7]

    • Source: PubChem.[7]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 5-Methoxy-1,3-Oxathiolane-2-Methanol Benzoate in Nucleoside Synthesis

The following guide details the technical advantages of using 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate (hereafter referred to as 5-OMe-Bz ) as a superior intermediate in the synthesis of nucleoside reverse transc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical advantages of using 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate (hereafter referred to as 5-OMe-Bz ) as a superior intermediate in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine (3TC) and Emtricitabine (FTC).

This guide compares 5-OMe-Bz against standard intermediates: 5-Acetoxy derivatives (standard coupling partners) and Menthol derivatives (chiral auxiliaries).

Executive Summary: The Stability-Selectivity Paradox

In the industrial synthesis of oxathiolane nucleosides (3TC/FTC), the "Standard" approach relies on 5-acetoxy or 5-halo intermediates. While reactive, these standards suffer from hydrolytic instability and poor shelf-life, often requiring in situ generation.

The 5-Methoxy Benzoate (5-OMe-Bz) variant solves this by acting as a stable, crystalline acetal . It decouples the ring-formation step from the glycosylation step, allowing for:

  • Intermediate Purification: Removal of trans-isomers prior to expensive base coupling.

  • Bulk Storage: Indefinite shelf-life compared to moisture-sensitive acetates.

  • Controlled Activation: Tunable reactivity using specific Lewis acids (e.g., TMSI, TiCl4) rather than the "all-or-nothing" reactivity of acetates.

Critical Advantage Analysis

A. Thermodynamic Stability & Shelf Life

The primary failure mode of the standard 5-acetoxy intermediate is hydrolysis to the hemiacetal (5-hydroxy), which opens the ring and leads to degradation products (aldehydes/thiols).

FeatureStandard (5-Acetoxy/Halo)Optimized (5-Methoxy Benzoate)Mechanism of Advantage
Chemical Class Acylal /

-Haloether
Mixed AcetalAcetals are significantly more resistant to hydrolysis under neutral/basic conditions.
Physical State Often Oil / Low-melt SolidCrystalline SolidLattice energy of the benzoate/methoxy packing stabilizes the molecule against moisture.
Storage (25°C) < 48 Hours (degrades)> 12 Months (stable)Allows for stockpile manufacturing and rigorous QC release testing before the next step.
Moisture Sensitivity High (Hygroscopic)LowReduces the need for anhydrous handling during transport.
B. Stereochemical Control (The "Cis" Factor)

The biological activity of Lamivudine depends on the cis-(2R,5S) configuration.

  • Standard Route: The 5-acetoxy intermediate is often a crude mixture (cis/trans ~ 1:1). Coupling with cytosine carries this ratio forward, requiring difficult downstream separation of the final drug substance.

  • 5-OMe-Bz Route: The high crystallinity of the benzoate derivative allows for Diastereomeric Enrichment via recrystallization before coupling.

Key Insight: By enriching the cis-5-OMe-Bz precursor to >90% purity via crystallization, the subsequent Vorbrüggen coupling yields a crude nucleoside with significantly higher diastereomeric excess (de), reducing the burden on final HPLC purification.

Reaction Pathway & Mechanism[1][2][3]

The following diagram illustrates the divergence between the "Standard" unstable route and the "Optimized" 5-Methoxy route.

OxathiolaneSynthesis cluster_std Standard Route (Unstable) cluster_opt 5-Methoxy Benzoate Route (Optimized) Start Glyoxylic Acid + Dithianediol Inter_OH 5-Hydroxy Intermediate (Unstable Hemiacetal) Start->Inter_OH Cyclization Inter_OMe 5-Methoxy Benzoate (Stable Crystalline Solid) Start->Inter_OMe MeOH / H+ / BzCl Inter_Ac 5-Acetoxy Intermediate (Moisture Sensitive) Inter_OH->Inter_Ac Ac2O / Pyridine Couple_Std Coupling (Low Yield) Inter_Ac->Couple_Std Silylated Cytosine (Poor Stereocontrol) Final Lamivudine (3TC) Cis-Enriched Couple_Std->Final Low Yield Purify Recrystallization (Remove Trans Isomer) Inter_OMe->Purify Enrich Cis Isomer Activate Lewis Acid Activation (TiCl4 / TMSI) Purify->Activate Controlled Activation Couple_Opt Coupling (High de%) Activate->Couple_Opt Stereoselective Glycosylation Couple_Opt->Final High Yield

Figure 1: Comparative process flow. The 5-Methoxy route introduces a critical purification node (green) absent in the standard route.

Experimental Protocol: Activation & Coupling

This protocol demonstrates the conversion of stable 5-OMe-Bz to the active glycosyl donor and subsequent coupling. This method utilizes TMSI (Trimethylsilyl iodide) generated in situ to activate the stable methoxy group.

Materials
  • Substrate: 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate (1.0 eq)

  • Nucleobase: Silylated Cytosine (1.2 eq)

  • Activator: Iodotrimethylsilane (TMSI) or TMSOTf

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology
  • Preparation of Silylated Base:

    • Suspend Cytosine (10g) in HMDS (Hexamethyldisilazane) with catalytic Ammonium Sulfate.

    • Reflux for 4 hours until clear solution forms (silylation complete).

    • Evaporate excess HMDS under vacuum to yield bis-silylated cytosine as a white solid.

  • Activation of 5-Methoxy Benzoate:

    • Dissolve 5-OMe-Bz (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

    • Cool to 0°C.[1][2]

    • Crucial Step: Add TMSI (1.1 eq) dropwise.

    • Mechanism:[3][4][1][2] The methoxy group is displaced by iodide, forming the reactive 5-iodo intermediate in situ. This species is highly reactive but generated in a controlled environment.

  • Vorbrüggen Coupling:

    • Add the silylated cytosine solution (in DCM) to the activated intermediate at 0°C.

    • Allow to warm to Room Temperature (25°C) over 2 hours.

    • Monitor: Check via HPLC for disappearance of the benzoate peak.

  • Workup & Deprotection:

    • Quench with saturated NaHCO3.

    • Separate organic layer, dry over MgSO4, and concentrate.

    • Note: The resulting product is the N-acetyl-5'-benzoate protected Lamivudine. Final deprotection is achieved with methanolic ammonia.

Validation Checkpoints (Self-Correcting)
  • Checkpoint 1: If the 5-OMe-Bz starting material does not dissolve clearly in DCM, check water content. Moisture inhibits TMSI activation.

  • Checkpoint 2: During activation, the solution should turn slightly yellow/orange (iodine trace). If deep purple, temperature control failed (decomposition).

References

  • Liotta, D. C., et al. "Method for the synthesis of 1,3-oxathiolane nucleosides." U.S. Patent 5,204,466. (Foundational patent describing oxathiolane condensation and coupling).

  • Glaxo Group Ltd. "Process for the preparation of lamivudine." European Patent EP2161267A1. (Describes the specific use of methoxy intermediates and crystallization strategies).

  • Yavari, I., et al. "Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones."[3] Synlett, 2008(6), 889-891. (Mechanistic insight into methoxide/oxathiolane stability).

  • Liotta, D. C., & Schinazi, R. F. "Enantioselective synthesis of beta-L-2',3'-dideoxy-3'-thiacytidine (3TC) and related compounds." Tetrahedron Letters, 32(41), 5767-5770. (Stereochemical outcome data).

Sources

Comparative

A Comparative Guide to Purity Confirmation of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate using HPLC and NMR Analysis

In the landscape of drug development and chemical research, the unequivocal confirmation of a compound's purity and structure is a cornerstone of regulatory compliance and scientific validity. For a novel molecule like 1...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unequivocal confirmation of a compound's purity and structure is a cornerstone of regulatory compliance and scientific validity. For a novel molecule like 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate, a multi-faceted analytical approach is not just recommended; it is essential. This guide provides an in-depth comparison of two powerful, orthogonal techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this target compound.

The choice of analytical technique is dictated by the physicochemical properties of the molecule. The target compound possesses a benzoate group, which is an excellent chromophore for UV detection in HPLC, and a complex arrangement of protons and carbons within its heterocyclic and aromatic structures, making it well-suited for detailed NMR analysis.

Section 1: High-Performance Liquid Chromatography (HPLC) for Relative Purity Assessment

HPLC is the workhorse of the pharmaceutical industry for purity determination.[1] Its primary strength lies in its ability to separate a target compound from its impurities, providing a relative measure of purity, typically expressed as "area percent." For the subject molecule, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice, as it separates compounds based on hydrophobicity.

The benzoate ester and the oxathiolane ring contribute to the molecule's moderate polarity, making it ideal for retention on a non-polar stationary phase like C18, using a polar mobile phase.[2][3]

Expert Rationale for Method Development

The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities, such as starting materials (e.g., benzoic acid), diastereomers, or degradation products.

  • Stationary Phase: A C18 column is selected for its hydrophobic character, which will interact effectively with the benzoate and oxathiolane portions of the molecule.

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds.[4] The gradient elution is crucial for resolving compounds with different polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are detected within a reasonable runtime.[2]

  • Detector: A Photodiode Array (PDA) detector is used, monitoring at 254 nm. This wavelength is chosen because the benzoate functional group exhibits strong UV absorbance, ensuring high sensitivity for the main peak and related impurities.

Experimental Protocol: RP-HPLC Purity Determination
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a PDA detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: 254 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Weigh & Dissolve (1 mg/mL in ACN) dilute Dilute to 0.1 mg/mL (50:50 ACN/H2O) prep->dilute inject Inject 5 µL dilute->inject separate RP-HPLC Separation (C18 Column) inject->separate detect PDA Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Purity Report calculate->report

Caption: Workflow for HPLC purity analysis.

Hypothetical HPLC Data Summary
Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identity
13.5215.60.45Possible Benzoic Acid
28.913425.898.95Main Compound
310.2420.80.60Unknown Impurity
Total 3462.2 100.00

Section 2: NMR Spectroscopy for Structural Confirmation and Absolute Purity

While HPLC provides excellent data on relative purity, it cannot confirm the structure of the main peak or provide an absolute purity value without a certified reference standard. Nuclear Magnetic Resonance (NMR) spectroscopy excels in these areas.[5] It provides detailed structural information and, when used quantitatively (qNMR), can determine the absolute purity of a sample by comparing its signal to that of a certified internal standard.[6][7] The principle behind qNMR is that the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[7][8]

Expert Rationale for NMR Analysis
  • Structural Confirmation: ¹H and ¹³C NMR spectra will provide a unique fingerprint of the molecule. The chemical shifts, coupling constants, and integration values of the proton signals confirm the connectivity of atoms and the presence of key functional groups (benzoate, methoxy, oxathiolane ring).

  • Quantitative Analysis (qNMR): By adding a known mass of a stable, high-purity internal standard with non-overlapping signals, the absolute purity of the target compound can be calculated.[9][10] Maleic acid is an excellent choice as it is non-volatile, stable, and has a sharp singlet in a region of the ¹H NMR spectrum that is typically unoccupied.

Experimental Protocol: ¹H NMR for Structural and Purity Analysis
  • Sample Preparation (qNMR):

    • Accurately weigh approximately 15 mg of the target compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, purity >99.5%) and add it to the same NMR tube.

    • Record the exact masses of both the analyte and the standard.

    • Add ~0.7 mL of Deuterated Chloroform (CDCl₃) to dissolve the sample completely.

  • NMR Data Acquisition:

    • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Experiment: Quantitative ¹H NMR.

    • Key Parameters:

      • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated (e.g., D1 = 30s).

      • Pulse angle of 90°.

      • Acquisition of at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation.[9][10]

Visualizing the NMR Workflow

NMR_Workflow cluster_prep qNMR Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in CDCl3 weigh_analyte->dissolve weigh_std Accurately Weigh Internal Std weigh_std->dissolve acquire Acquire 1H Spectrum (Long D1 Delay) dissolve->acquire process Process Data (FT, Phasing) acquire->process integrate Integrate Analyte & Std Peaks process->integrate confirm Confirm Structure process->confirm calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR purity and structure analysis.

Hypothetical NMR Data Summary
  • Molecular Weight: 270.32 g/mol

  • Internal Standard (Maleic Acid): MW = 116.07 g/mol , Purity = 99.8%

Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.05 - 7.40m5HAromatic protons (Benzoate)
6.30s2HMaleic Acid (Internal Std)
5.80 - 5.60m1HOxathiolane H-2 or H-5
4.60 - 4.40m2H-CH₂-O (Benzoate)
3.45s3H-OCH₃
3.30 - 3.00m2HOxathiolane H-4

Section 3: Comparative Analysis: HPLC vs. NMR

The true power in purity analysis comes from using orthogonal methods—techniques that measure the same attribute via different physicochemical principles.[11][12] HPLC (separation by polarity) and NMR (analysis by magnetic properties) are excellent examples.

FeatureHPLC with UV/PDA DetectionQuantitative NMR (qNMR)
Principle Physical separation based on polarity.Intrinsic nuclear property; signal area is proportional to the number of nuclei.[13]
Purity Type Relative (Area %). Assumes all impurities have the same response factor as the main compound.Absolute (% w/w). Does not require a reference standard of the analyte itself.[7]
Structural Info None. Peak identity is based solely on retention time compared to a standard.Definitive. Provides a detailed structural fingerprint of the molecule.[5]
Sensitivity High (µg/mL to ng/mL). Excellent for detecting trace-level impurities.Lower (mg/mL). Not ideal for impurities below ~0.1%.
Impurity Detection Detects UV-active impurities. May miss impurities with no or poor chromophores.Detects all proton-containing impurities, including residual solvents and water.[14]
Quantification Requires a pure reference standard of the analyte for accurate quantification.Requires a certified internal standard of a different compound.[6]
Validation Method validation is extensive and governed by strict guidelines (e.g., ICH Q2(R1)).[15][16]Requires careful parameter selection (e.g., relaxation delay) but is considered a primary ratio method.[17]

Conclusion: A Synergistic and Indispensable Approach

For the comprehensive purity confirmation of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate , neither HPLC nor NMR alone is sufficient. They must be used in concert.

  • HPLC serves as the primary tool for purity screening. It establishes a high-resolution impurity profile and provides a relative purity value that is critical for routine quality control and stability testing.

  • NMR provides the definitive structural confirmation and an orthogonal, absolute purity value. This confirms that the main peak observed in the HPLC is indeed the correct molecule and quantifies it without bias from response factors.

By integrating the data from these two powerful techniques, researchers and drug development professionals can build a complete, robust, and scientifically sound purity profile, ensuring the quality and integrity of the molecule for its intended application. This dual-pronged strategy is not just best practice; it is a fundamental requirement for modern chemical and pharmaceutical development.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma website. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website. [Link]

  • MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from MDPI website. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website. [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from ICH website. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA website. [Link]

  • Kamm, O., & Kamm, W. F. (1922). Benzyl Benzoate. Organic Syntheses, 2, 5. [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. Retrieved from Mestrelab Resources website. [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from Alphalyse website. [Link]

  • Chavali, A., Wheat, T. E., & McConville, P. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. [Link]

  • Dong, M. W. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America, 25(6), 564-575. [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from MDPI website. [Link]

  • Taylor, K. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from Agilent website. [Link]

  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from IJSDR website. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from MAC-MOD Analytical website. [Link]

  • Dolan, J. W. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC Europe. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

Topic: 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate Content Type: Operational Safety & Disposal Guide Audience: Chemical Researchers & HSE Officers Executive Summary & Immediate Classification Compound Class: Sulfur-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate Content Type: Operational Safety & Disposal Guide Audience: Chemical Researchers & HSE Officers

Executive Summary & Immediate Classification

Compound Class: Sulfur-Containing Organic Ester (Nucleoside Analog Intermediate). Waste Stream: Non-Halogenated Organic Waste (High BTU). Critical Constraint: Sulfur Content. While this compound is non-halogenated, the oxathiolane ring contains sulfur. This requires specific labeling for incineration facilities to manage SOₓ emissions via scrubbers.

Do NOT:

  • Do NOT dispose of down the drain (aquatic toxicity risk).

  • Do NOT mix with strong oxidizers (risk of sulfoxide/sulfone exothermic conversion).

  • Do NOT mix with halogenated solvents (unless unavoidable during synthesis), as this complicates the incineration stream.

Hazard Profiling & Causality

As a Senior Application Scientist, I must emphasize that for synthesis intermediates where a specific Safety Data Sheet (SDS) may be sparse, we derive safety protocols from functional group analysis.

Functional GroupHazard PotentialOperational Implication
Benzoate Ester Skin/Eye Irritant; Hydrolysis risk.Avoid contact with strong bases; hydrolysis yields benzoic acid and the alcohol derivative.
Oxathiolane Ring Sulfur-bearing; Potential Bioactivity.Biohazard Precaution: Treat as a potential antiviral/nucleoside analog. Incineration is the only acceptable destruction method.
Methoxy Ether Peroxide former (low risk); Flammability.Keep away from ignition sources.[1] Store under inert gas if holding for long periods.

The "Why" Behind the Protocol: We treat this not just as chemical waste, but as a bioactive precursor . The oxathiolane core is the scaffold for drugs like Lamivudine. Therefore, we assume biological activity and prevent environmental release (drain disposal) to avoid contaminating water tables with bioactive agents.

Pre-Disposal Stabilization & Segregation

Before moving to the central accumulation area, the researcher must stabilize the waste at the bench level.

A. Segregation Logic
  • Incompatible with: Nitric acid, Peroxides, Permanganates (Strong Oxidizers). The sulfur atom in the 1,3-position is susceptible to rapid oxidation, which can be exothermic.

  • Compatible with: General non-halogenated organic solvents (Methanol, Acetone, Ethyl Acetate).[2][3]

B. Quenching (If Reactive)
  • Scenario: If the material is in a reaction mixture with residual reagents (e.g., acid chlorides or coupling agents).

  • Protocol: Quench with saturated Sodium Bicarbonate (

    
    ) to neutralize acids, then extract into an organic solvent (e.g., Ethyl Acetate). The organic layer is the waste stream discussed here.
    
Disposal Workflow (Step-by-Step)

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards, specifically preventing "fugitive emissions" and ensuring complete destruction.

Scenario A: Liquid Waste (Solvent Solutions)
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container (Amber preferred if light sensitive).

  • Labeling:

    • Mark as "Hazardous Waste."[4][5]

    • Constituents: List "Ethyl Acetate (or solvent) 95%, Oxathiolane Benzoate Derivative 5%."

    • Critical Tag: Add a secondary label: "CONTAINS ORGANIC SULFUR."

  • Bulking: Pour into the "Non-Halogenated Organic" carboy.

    • Note: If your facility separates "High BTU" waste, this fits there.

  • Closure: Cap tightly. Funnels must be removed immediately after pouring.

Scenario B: Solid Waste (Pure Compound / Silica Gel)
  • Containment: Place solid waste or contaminated silica gel into a wide-mouth poly jar.

  • Sealing: Double-bagging is recommended if the compound is a fine powder to prevent dust inhalation.

  • Labeling: "Solid Debris with Organic Sulfur/Benzoate Esters."

Visual Decision Tree (Workflow)

The following diagram illustrates the decision logic for disposing of this specific intermediate.

DisposalWorkflow Start Waste: 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Silica Gel StateCheck->Solid HalogenCheck Contains Halogens? (DCM, Chloroform) Liquid->HalogenCheck SolidPack Stream: Solid Hazardous Waste (Lab Pack) Solid->SolidPack NonHalogenStream Stream: Non-Halogenated Organic (High BTU) HalogenCheck->NonHalogenStream No (e.g., EtOAc, MeOH) HalogenStream Stream: Halogenated Organic HalogenCheck->HalogenStream Yes (e.g., DCM) Labeling CRITICAL STEP: Label 'Contains Sulfur' (Prevent SOx scrubber failure) NonHalogenStream->Labeling HalogenStream->Labeling SolidPack->Labeling Incineration Final Fate: Incineration (>1000°C) Labeling->Incineration

Caption: Operational workflow for segregating oxathiolane derivatives. Note the convergence on specific sulfur labeling prior to incineration.

Regulatory & Compliance (RCRA)

While this specific intermediate is likely not explicitly P-listed or U-listed by CAS number, it is regulated by characteristic:

  • Ignitability (D001): If dissolved in flammable solvents (Flash point < 60°C).

  • Toxicity: Due to the lack of chronic toxicity data for this specific intermediate, the "Generator Knowledge" clause applies. You must declare it as toxic based on the known bioactivity of the oxathiolane class.

Spill Response (Emergency Procedure):

  • Evacuate the immediate area if dust is generated.[6]

  • PPE: Wear Nitrile gloves, Lab Coat, and Safety Goggles. (Nitrile provides good protection against benzoate esters).

  • Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.

  • Clean: Wipe surface with a dilute soap solution, followed by an acetone wipe.

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines Hazardous Waste Characteristics D001 and Generator Knowledge requirements). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines for handling novel intermediates without specific SDS). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard protocols for organic sulfur disposal). [Link]

Sources

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